Aldh1A1-IN-3
Description
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Properties
Molecular Formula |
C31H36F3N5O4 |
|---|---|
Molecular Weight |
599.6 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-3-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]-N-[[3-(trifluoromethyl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C31H36F3N5O4/c1-21(2)23-8-10-24(11-9-23)28(41)38-16-14-37(15-17-38)13-12-27(40)39(26-20-35(3)30(43)36(4)29(26)42)19-22-6-5-7-25(18-22)31(32,33)34/h5-11,18,20-21H,12-17,19H2,1-4H3 |
InChI Key |
SQMOQZDCIVMBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC(=O)N(CC3=CC(=CC=C3)C(F)(F)F)C4=CN(C(=O)N(C4=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Aldh1A1-IN-3: A Technical Overview of a Selective ALDH1A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldh1A1-IN-3, also identified as compound 57, is a potent and selective small molecule inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2][3] ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key signaling molecule in cell differentiation and proliferation.[1][2][3] Elevated ALDH1A1 activity is increasingly recognized as a marker for cancer stem cells and is associated with therapeutic resistance in various cancers. This technical guide provides a comprehensive overview of the function, experimental data, and methodologies related to this compound, positioning it as a valuable tool for research and potential therapeutic development.
Core Function and Mechanism of Action
This compound functions as a selective inhibitor of the ALDH1A1 isoenzyme. By blocking the catalytic activity of ALDH1A1, it disrupts the conversion of retinal to retinoic acid. This inhibition can lead to a cascade of downstream effects, including the modulation of cellular differentiation, proliferation, and sensitivity to cytotoxic agents. One of the notable reported functions of this compound is its ability to improve glucose consumption in HepG2 cells, suggesting a role in metabolic regulation.[1][2][3]
Quantitative Data
The following tables summarize the available quantitative data for this compound and its activity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Source |
| ALDH1A1 | 0.379 | [1][2][3] |
Table 2: Selectivity Profile of this compound
| Isoform | Inhibition | Notes | Source |
| ALDH1A2 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |
| ALDH1A3 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |
| ALDH2 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |
| ALDH3A1 | High selectivity for ALDH1A1 | The primary research paper indicates high selectivity over other ALDH isoforms, although specific IC50 values for other isoforms are not provided in the abstract. | [3] |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Effect | Source |
| HepG2 | Glucose Consumption | Effectively improved glucose consumption | [1][2][3] |
Signaling Pathway
The primary signaling pathway affected by this compound is the retinoic acid (RA) synthesis pathway. By inhibiting ALDH1A1, the compound reduces the production of RA from its precursor, retinal. This can have significant implications for gene transcription regulated by RA receptors (RAR) and retinoid X receptors (RXR).
Caption: Inhibition of the Retinoic Acid Synthesis Pathway by this compound.
Experimental Protocols
While the full detailed experimental protocols for this compound are proprietary to the original research, this section outlines the general methodologies typically employed for the characterization of such inhibitors.
ALDH1A1 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the ALDH1A1 enzyme.
General Procedure:
-
Reagents and Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD(P)+ as a cofactor
-
A specific aldehyde substrate for ALDH1A1 (e.g., retinal or a surrogate substrate)
-
This compound at various concentrations
-
Assay buffer (e.g., sodium pyrophosphate or phosphate buffer, pH 8.0-9.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
-
Assay Protocol:
-
A reaction mixture is prepared in each well of the microplate containing the assay buffer, NAD(P)+, and the ALDH1A1 enzyme.
-
This compound is added to the wells at a range of final concentrations. A control well with vehicle (e.g., DMSO) is also included.
-
The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by the addition of the aldehyde substrate.
-
The rate of NAD(P)H production is monitored over time by measuring the increase in absorbance at 340 nm or the increase in fluorescence.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Glucose Consumption Assay (HepG2 Cells)
Objective: To assess the effect of this compound on glucose consumption in a cellular context.
General Procedure:
-
Cell Culture:
-
HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control.
-
The cells are incubated for a specified period (e.g., 24-48 hours).
-
-
Glucose Measurement:
-
At the end of the incubation period, a sample of the culture medium from each well is collected.
-
The concentration of glucose in the collected medium is measured using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).
-
The amount of glucose consumed by the cells is calculated by subtracting the final glucose concentration in the medium from the initial glucose concentration.
-
-
Data Analysis:
-
Glucose consumption is typically normalized to the cell number or total protein content in each well to account for any differences in cell proliferation.
-
The effect of this compound on glucose consumption is then determined by comparing the values from the treated wells to the vehicle control.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the initial characterization of a novel ALDH1A1 inhibitor like this compound.
Caption: General experimental workflow for the characterization of this compound.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of ALDH1A1. Its selectivity and demonstrated cellular activity make it a useful tool for investigating the role of ALDH1A1 in various physiological and pathological processes, including cancer biology and metabolic disorders. Further research into its in vivo efficacy and pharmacokinetic properties will be crucial in determining its potential as a therapeutic agent.
References
The Biological Role of Aldh1A1 Inhibition by Aldh1A1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldehyde dehydrogenase 1A1 (Aldh1A1), a critical enzyme in the retinoic acid (RA) synthesis pathway, has emerged as a significant target in oncology and metabolic research. Its overexpression is linked to cancer stem cell (CSC) maintenance, therapy resistance, and poor prognosis in various cancers. This technical guide focuses on the biological implications of inhibiting Aldh1A1, with a specific emphasis on the selective inhibitor Aldh1A1-IN-3. While detailed published research on this compound is currently limited, this document compiles the available data for this inhibitor and provides a comprehensive overview of the broader landscape of Aldh1A1 inhibition, drawing on findings from other well-characterized selective inhibitors. This guide aims to provide researchers with the necessary background, experimental protocols, and conceptual frameworks to investigate the therapeutic potential of targeting Aldh1A1.
Introduction to Aldh1A1
Aldh1A1 is a cytosolic enzyme that catalyzes the irreversible oxidation of retinal to retinoic acid, a key signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and apoptosis[1][2]. Beyond its role in RA synthesis, Aldh1A1 is also involved in the detoxification of various endogenous and exogenous aldehydes, thereby protecting cells from aldehyde-induced toxicity[2].
Role in Cancer
Elevated Aldh1A1 activity is a hallmark of cancer stem cells in numerous solid tumors, including breast, lung, ovarian, and prostate cancers[3][4][5]. Within the CSC population, Aldh1A1 contributes to:
-
Self-renewal and Differentiation: By regulating RA signaling, Aldh1A1 helps maintain the undifferentiated state of CSCs[3].
-
Therapy Resistance: Aldh1A1-mediated detoxification of chemotherapeutic agents and reduction of reactive oxygen species (ROS) contribute to drug resistance[4].
-
Metastasis: High Aldh1A1 expression has been associated with increased metastatic potential[5].
Role in Metabolism
Recent evidence suggests a role for Aldh1A1 in metabolic regulation. For instance, this compound is noted for its potential in improving glucose consumption in HepG2 cells, indicating a possible role for Aldh1A1 in glucose metabolism[6].
This compound: A Selective Inhibitor
This compound is a small molecule identified as a selective inhibitor of Aldh1A1.
Quantitative Data
The primary available quantitative data for this compound is its inhibitory potency against the Aldh1A1 enzyme.
| Compound | Target | IC50 | Source |
| This compound | Aldh1A1 | 0.379 μM | [6] |
Note: Further data on selectivity against other ALDH isoforms and effects on cellular pathways are not extensively available in peer-reviewed literature.
Biological Consequences of Aldh1A1 Inhibition
The inhibition of Aldh1A1 is expected to have significant biological effects, primarily through the disruption of retinoic acid signaling and the potentiation of cellular stress.
Impact on Retinoic Acid Signaling Pathway
Aldh1A1 is a pivotal enzyme in the conversion of retinol (Vitamin A) to retinoic acid. Inhibition of Aldh1A1 directly blocks this conversion, leading to decreased intracellular levels of RA. This disruption affects the transcriptional regulation of numerous genes involved in cell fate decisions.
Figure 1: Simplified Retinoic Acid Signaling Pathway and the Point of Inhibition by this compound.
Sensitization to Chemotherapy
By inhibiting Aldh1A1, cancer cells, particularly CSCs, may become more susceptible to conventional chemotherapies. This is attributed to:
-
Increased Intracellular Aldehyde Levels: Inhibition of Aldh1A1's detoxification function leads to an accumulation of toxic aldehydes, increasing cellular stress.
-
Increased Reactive Oxygen Species (ROS): Aldh1A1 contributes to ROS scavenging. Its inhibition can lead to elevated ROS levels, rendering cancer cells more vulnerable to DNA damage and apoptosis.
Effects on Cancer Stem Cells
Targeting Aldh1A1 is a promising strategy to eliminate CSCs. Inhibition of Aldh1A1 has been shown to:
-
Reduce the CSC population.
-
Inhibit tumorsphere formation in vitro, a characteristic of CSCs.
-
Delay tumor initiation and growth in vivo.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of Aldh1A1 inhibition.
Aldh1A1 Enzyme Activity Assay
This protocol measures the catalytic activity of Aldh1A1 by monitoring the production of NADH.
Materials:
-
Purified recombinant human Aldh1A1
-
This compound or other inhibitors
-
NAD+
-
Retinal (substrate)
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.0, 1 mM EDTA, 10 mM MgCl2
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 180 µL of assay buffer to each well.
-
Add 2 µL of this compound at various concentrations (e.g., 0.01 to 100 µM) to the wells. Include a DMSO-only control.
-
Add 10 µL of a 200 µM NAD+ solution to each well.
-
Add 5 µL of a 20 ng/µL solution of purified Aldh1A1 to each well.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of a 200 µM retinal solution to each well.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Figure 2: Experimental Workflow for ALDH1A1 Enzyme Activity Assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cancer cell line expressing Aldh1A1
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer: PBS with 0.4% NP-40 and protease inhibitors
-
SDS-PAGE gels and Western blot apparatus
-
Anti-Aldh1A1 antibody
-
Secondary antibody (e.g., HRP-conjugated)
-
Chemiluminescence substrate
-
PCR thermocycler
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Harvest cells, wash with PBS, and resuspend in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-Aldh1A1 antibody.
-
Quantify the band intensities and plot the percentage of soluble Aldh1A1 against the temperature to generate a melting curve. A shift in the melting curve for the inhibitor-treated samples indicates target engagement.
Figure 3: Experimental Workflow for Cellular Thermal Shift Assay (CETSA).
Cell Viability Assay
This assay determines the effect of Aldh1A1 inhibition on the proliferation and survival of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT or resazurin-based viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
Add the viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Tumorsphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line
-
This compound
-
Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment 6-well plates
-
Microscope
Procedure:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed 1,000 cells per well in an ultra-low attachment 6-well plate with sphere medium containing either this compound (at a concentration around its IC50) or vehicle control.
-
Incubate the plates for 7-14 days, adding fresh medium with the inhibitor or vehicle every 3-4 days.
-
Count the number of spheres (tumorspheres) with a diameter greater than 50 µm under a microscope.
-
Compare the number and size of spheres between the inhibitor-treated and control groups.
Conclusion and Future Directions
Aldh1A1 is a compelling therapeutic target, and selective inhibitors like this compound hold promise for the treatment of cancer and potentially metabolic diseases. While the publicly available data on this compound is currently sparse, the established role of Aldh1A1 provides a strong rationale for its further investigation.
Future research should focus on:
-
A comprehensive characterization of this compound's selectivity profile against all human ALDH isoforms.
-
In-depth studies on the impact of this compound on global gene expression and cellular signaling pathways.
-
Preclinical in vivo studies to evaluate the efficacy and safety of this compound in relevant cancer models.
-
Exploration of combination therapies where this compound is used to sensitize tumors to standard-of-care treatments.
This technical guide provides a foundational framework for researchers to delve into the biological role of Aldh1A1 inhibition. As more data on specific inhibitors like this compound becomes available, the therapeutic potential of targeting this crucial enzyme will become clearer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of a 96-well cellular assay for the discovery of ALDH1A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Significance of Aldehyde Dehydrogenase 1 in Cancers [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
The Impact of Selective ALDH1A1 Inhibition on the Retinoic Acid Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates a vast array of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the retinoic acid pathway is implicated in numerous diseases, most notably cancer, where ALDH1A1 is often overexpressed and associated with cancer stem cell populations and therapeutic resistance. Consequently, the development of selective ALDH1A1 inhibitors has emerged as a promising therapeutic strategy. This technical guide provides an in-depth analysis of the effect of selective ALDH1A1 inhibition on the retinoic acid pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. While the specific compound "Aldh1A1-IN-3" is not prominently documented in publicly available scientific literature, this guide will focus on well-characterized selective ALDH1A1 inhibitors to elucidate the principles of targeting this crucial pathway.
The Retinoic Acid Signaling Pathway
The canonical retinoic acid signaling pathway is initiated by the cellular uptake of retinol (Vitamin A). Within the cytoplasm, retinol is reversibly oxidized to retinaldehyde by alcohol dehydrogenases (ADHs). Subsequently, aldehyde dehydrogenases, primarily ALDH1A1, ALDH1A2, and ALDH1A3, catalyze the irreversible oxidation of retinaldehyde to all-trans retinoic acid (atRA)[1]. atRA then translocates to the nucleus, where it binds to retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs). This ligand-receptor complex binds to retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription[1]. This intricate signaling cascade governs a multitude of physiological processes.
Mechanism of Action of Selective ALDH1A1 Inhibitors
Selective ALDH1A1 inhibitors are small molecules designed to specifically bind to and inhibit the catalytic activity of the ALDH1A1 enzyme. By blocking this key enzymatic step, these inhibitors prevent the conversion of retinaldehyde to retinoic acid, thereby reducing the intracellular levels of RA. This leads to a downstream suppression of RA-mediated signaling. The primary mechanism of these inhibitors is to compete with the natural substrate, retinaldehyde, for binding to the active site of ALDH1A1.
The inhibition of ALDH1A1 can have several profound effects on cellular function:
-
Reduction in RA-dependent gene transcription: By depleting the pool of available RA, the activation of RAR/RXR heterodimers is diminished, leading to a decrease in the transcription of RA target genes.
-
Induction of cellular differentiation or apoptosis: In certain cancer contexts, the reduction of RA signaling can lift the block on differentiation or trigger programmed cell death.
-
Sensitization to chemotherapy: ALDH1A1 is implicated in drug resistance. Its inhibition can re-sensitize cancer cells to conventional chemotherapeutic agents.
Quantitative Data of Selective ALDH1A1 Inhibitors
A number of selective ALDH1A1 inhibitors have been developed and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for several notable selective ALDH1A1 inhibitors.
| Inhibitor | ALDH1A1 IC50 (µM) | Selectivity Notes | Reference |
| NCT-501 | 0.04 | Highly selective over ALDH1B1, ALDH3A1, and ALDH2 (IC50 > 57 µM). | [2] |
| CM026 | 0.80 | Selective against ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1, ALDH4A1, and ALDH5A1. | [3] |
| CM037 | < 0.3 | Selective and competitive inhibitor with a Ki of 300 nM. Minimal inhibition of ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM. | [4] |
| Disulfiram Analog (Compound 4h) | 0.17 | A derivative of the non-selective inhibitor disulfiram, engineered for ALDH1A1 selectivity over ALDH2. | [5] |
| CM-39 | 0.9 | Non-covalent and reversible inhibitor of the ALDH1A subfamily. | [2] |
| WIN 18,446 | 0.3 | An inhibitor of ALDH1A2, often used in studies of retinoic acid synthesis. | [2] |
| MCI-INI-3 | 78.2 (for ALDH1A1) | A selective ALDH1A3 inhibitor (Ki = 0.55 µM) with poor activity against ALDH1A1, highlighting the feasibility of developing isoform-specific inhibitors. | [2] |
Experimental Protocols
The characterization of selective ALDH1A1 inhibitors and their effects on the retinoic acid pathway involves a series of well-defined experimental protocols.
In Vitro ALDH1A1 Enzyme Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant ALDH1A1.
Principle: The enzymatic activity of ALDH1A1 is monitored by measuring the production of NADH, a product of the oxidation of retinaldehyde, which fluoresces at 460 nm when excited at 340 nm.
Materials:
-
Purified recombinant human ALDH1A1 protein
-
Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.0)
-
NAD+ (cofactor)
-
Retinaldehyde (substrate)
-
Test inhibitor compound
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and ALDH1A1 enzyme in the wells of a microplate.
-
Add the test inhibitor at various concentrations to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, retinaldehyde.
-
Immediately begin monitoring the increase in fluorescence at 460 nm over time using a plate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.
Principle: The binding of a ligand (inhibitor) to a protein stabilizes the protein, leading to an increase in its melting temperature.
Materials:
-
Cultured cells expressing ALDH1A1
-
Test inhibitor compound
-
Lysis buffer
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for protein analysis (e.g., Western blotting)
Procedure:
-
Treat cultured cells with the test inhibitor or a vehicle control.
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Centrifuge the heated samples to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALDH1A1 at each temperature for both the inhibitor-treated and control samples using Western blotting.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample confirms target engagement.
ALDEFLUOR Assay
This flow cytometry-based assay is used to measure the intracellular ALDH activity and assess the functional effect of an inhibitor in living cells.
Principle: The ALDEFLUOR reagent is a fluorescent substrate for ALDH. When it enters the cell, ALDH converts it into a fluorescent product that is retained within the cell. The intensity of the fluorescence is proportional to the ALDH activity.
Materials:
-
Cultured cells
-
ALDEFLUOR assay kit (containing the ALDH substrate and a specific ALDH inhibitor, DEAB, as a control)
-
Test inhibitor compound
-
Flow cytometer
Procedure:
-
Treat the cells with the test inhibitor at various concentrations.
-
Incubate the cells with the ALDEFLUOR substrate. A control sample should be treated with DEAB to define the background fluorescence.
-
Analyze the cells using a flow cytometer to measure the fluorescence intensity of the cell population.
-
A decrease in the percentage of ALDEFLUOR-positive cells or a reduction in the mean fluorescence intensity in the inhibitor-treated samples indicates inhibition of ALDH activity.
Conclusion
Selective inhibition of ALDH1A1 presents a compelling strategy for modulating the retinoic acid pathway for therapeutic benefit, particularly in the context of cancer. While the specific inhibitor "this compound" remains to be fully characterized in the public domain, the principles of its action can be understood through the study of other well-documented selective ALDH1A1 inhibitors. The technical approaches outlined in this guide, from in vitro enzyme kinetics to cellular target engagement and functional assays, provide a robust framework for the evaluation of novel ALDH1A1 inhibitors and their impact on the intricate and vital retinoic acid signaling pathway. Further research into the development and characterization of highly potent and selective ALDH1A1 inhibitors will be crucial for translating this promising therapeutic strategy into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
Aldh1A1-IN-3: A Technical Guide to a Selective Chemical Probe for Aldehyde Dehydrogenase 1A1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Aldh1A1-IN-3, a potent and selective chemical probe for the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document consolidates available quantitative data, detailed experimental methodologies, and visual representations of key concepts to support researchers in utilizing this tool for investigating the biological roles of ALDH1A1 and for potential therapeutic development.
Introduction to ALDH1A1 and the Role of Selective Probes
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. The ALDH1A1 isoform, in particular, plays a critical role in various physiological and pathophysiological processes, including retinoic acid signaling, cellular detoxification, and the regulation of cancer stem cells. Given the significant homology among ALDH isoforms, the development of selective chemical probes is crucial to dissect the specific functions of ALDH1A1 and to validate it as a therapeutic target. This compound has emerged as a valuable tool for this purpose due to its demonstrated potency and selectivity.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Reference Compound |
| ALDH1A1 IC50 | 0.379 µM | - |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect |
| HepG2 | Glucose Consumption | Improved glucose consumption |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
ALDH1A1 Enzymatic Inhibition Assay
This protocol outlines the determination of the inhibitory activity of this compound against the ALDH1A1 enzyme.
Materials:
-
Recombinant human ALDH1A1 enzyme
-
NAD+ (Nicotinamide adenine dinucleotide)
-
Aldehyde substrate (e.g., benzaldehyde or a specific substrate for ALDH1A1)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
This compound (dissolved in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, NAD+, and the ALDH1A1 enzyme at their final desired concentrations.
-
Add varying concentrations of this compound to the wells. Include a control group with DMSO only.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Record the reaction rate for each concentration of the inhibitor.
-
Calculate the percentage of inhibition for each concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Glucose Consumption Assay
This protocol describes the methodology to assess the effect of this compound on glucose consumption in a cell-based model.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
This compound (dissolved in DMSO)
-
Glucose assay kit
-
96-well cell culture plate
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
At the end of the incubation period, collect a sample of the culture medium from each well to measure the remaining glucose concentration.
-
Lyse the cells in each well using a suitable lysis buffer and determine the total protein concentration for normalization.
-
Measure the glucose concentration in the collected media samples using a commercially available glucose assay kit according to the manufacturer's instructions.
-
Calculate the amount of glucose consumed by the cells in each well by subtracting the final glucose concentration from the initial glucose concentration in the fresh medium.
-
Normalize the glucose consumption to the total protein concentration in each well.
-
Analyze the data to determine the effect of this compound on cellular glucose consumption.
Visualizing Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to this compound.
ALDH1A1-Mediated Retinoic Acid Synthesis Pathway and Inhibition
Caption: ALDH1A1 catalyzes the oxidation of retinaldehyde to retinoic acid, a key signaling molecule.
Experimental Workflow for Evaluating this compound
Caption: A typical workflow for the comprehensive evaluation of a chemical probe like this compound.
Logical Relationship of ALDH1A1 in Cellular Metabolism
Caption: ALDH1A1 is a key node in maintaining cellular homeostasis through multiple metabolic pathways.
Conclusion
This compound serves as a critical tool for the scientific community to explore the multifaceted roles of ALDH1A1. Its selectivity and potency allow for precise interrogation of ALDH1A1 function in various biological contexts. The data and protocols presented in this guide are intended to facilitate the effective use of this chemical probe, ultimately contributing to a deeper understanding of ALDH1A1 biology and its potential as a therapeutic target in diseases such as cancer and metabolic disorders. Further research is encouraged to expand upon the selectivity profile and to elucidate the full spectrum of its cellular effects.
Structural Analysis of Aldh1A1-IN-3 Binding to ALDH1A1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural binding of Aldh1A1-IN-3 to its target, Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, making it a significant target in cancer and stem cell research. Understanding the molecular interactions between ALDH1A1 and its inhibitors is paramount for the development of novel therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex information through signaling pathways and interaction diagrams.
Quantitative Data Summary
The following table summarizes the known quantitative data for the interaction of this compound with ALDH1A1.
| Inhibitor | Target | Assay Type | IC50 (µM) | Ki (µM) | Binding Affinity (Kd) | Thermodynamic Parameters |
| This compound | Human ALDH1A1 | Enzymatic Assay | 0.379[1] | Not Reported | Not Reported | Not Reported |
Note: Data for Ki, Kd, and thermodynamic parameters for this compound are not currently available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments cited in the structural and functional analysis of ALDH1A1 inhibitors are provided below.
Recombinant Human ALDH1A1 Expression and Purification
A common method for obtaining pure, active ALDH1A1 for structural and kinetic studies involves recombinant expression in E. coli.
Protocol:
-
Gene Synthesis and Cloning: The human ALDH1A1 gene is synthesized and cloned into an expression vector, often with a polyhistidine tag (His-tag) to facilitate purification.
-
Transformation: The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).
-
Protein Expression: Bacterial cultures are grown to a specific optical density at 600 nm (typically 0.6-0.8) at 37°C. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours) to enhance protein solubility.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. The cells are then lysed by sonication on ice.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged ALDH1A1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: The His-tagged ALDH1A1 is eluted from the column using a buffer with a high concentration of imidazole.
-
Size-Exclusion Chromatography: For higher purity, the eluted protein is further purified by size-exclusion chromatography to remove any remaining contaminants and protein aggregates.
-
Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay like the Bradford assay.
ALDH1A1 Enzymatic Activity Assay (IC50 Determination)
The inhibitory potency of compounds like this compound is typically determined by measuring the enzymatic activity of ALDH1A1 in the presence of varying concentrations of the inhibitor. A common method is a fluorescence-based assay that monitors the production of NADH.
Protocol:
-
Reaction Mixture Preparation: A reaction buffer is prepared, typically containing a buffer salt (e.g., sodium pyrophosphate or HEPES), NAD+ as a cofactor, and the aldehyde substrate (e.g., retinaldehyde or a surrogate substrate like propionaldehyde).
-
Inhibitor Preparation: A stock solution of the inhibitor (this compound) is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
Assay Setup: In a 96-well plate, the purified ALDH1A1 enzyme is added to the reaction buffer.
-
Inhibitor Incubation: The serially diluted inhibitor is added to the wells and incubated with the enzyme for a specific period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the aldehyde substrate.
-
Fluorescence Measurement: The rate of NADH production is monitored by measuring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over time using a plate reader.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The percent inhibition is determined relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve using appropriate software.
Visualizations
Experimental Workflow for ALDH1A1 Inhibitor Analysis
The following diagram illustrates a typical workflow for the structural and functional analysis of an ALDH1A1 inhibitor.
Caption: Workflow for ALDH1A1 inhibitor analysis.
ALDH1A1 in the Retinoic Acid Signaling Pathway
This diagram depicts the role of ALDH1A1 in the retinoic acid signaling pathway and the point of inhibition by this compound.
Caption: ALDH1A1's role in retinoic acid synthesis.
Predicted Molecular Interactions of this compound with the ALDH1A1 Active Site
In the absence of a co-crystal structure, molecular docking simulations predict the binding mode of this compound within the ALDH1A1 active site. The following diagram illustrates these putative interactions. This is a predictive model.
References
The Emergence of MCI-INI-3: A Targeted Approach to Disrupting Cancer Stem Cell Function Through ALDH1A3 Inhibition
For Immediate Release
A Technical Deep-Dive for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel small molecule inhibitor, MCI-INI-3, and its significant impact on cancer stem cells (CSCs) through the selective inhibition of Aldehyde Dehydrogenase 1A3 (ALDH1A3). This document details the quantitative metrics of MCI-INI-3's activity, outlines the experimental protocols for its evaluation, and visualizes the intricate signaling pathways it modulates.
Executive Summary
Cancer stem cells are a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor growth, metastasis, and resistance to conventional therapies. A key enzymatic marker and functional regulator of CSCs is Aldehyde Dehydrogenase (ALDH), particularly the ALDH1A3 isoform in certain aggressive cancers like glioblastoma. MCI-INI-3 has been identified as a potent and highly selective competitive inhibitor of ALDH1A3. By impeding the biosynthesis of retinoic acid (RA), a crucial signaling molecule for stem cell differentiation and proliferation, MCI-INI-3 offers a promising strategy to specifically target and neutralize the CSC population, thereby potentially overcoming therapeutic resistance and preventing tumor recurrence. This guide will explore the foundational data and methodologies that underscore the potential of MCI-INI-3 as a transformative tool in oncology research and development.
Quantitative Data Presentation
The efficacy and selectivity of MCI-INI-3 have been rigorously quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data, providing a clear comparison of its inhibitory activity.
| Parameter | ALDH1A3 | ALDH1A1 | Selectivity (ALDH1A1/ALDH1A3) | Reference |
| IC₅₀ | 0.46 µM | >100 µM (92% residual activity at 100 µM) | >217-fold | [1][2] |
| Kᵢ | 0.55 µM | 78.2 µM | >140-fold | [3][4][5][6] |
Table 1: Biochemical Inhibition Constants of MCI-INI-3. This table highlights the potent and selective inhibition of ALDH1A3 by MCI-INI-3 compared to the closely related isoform ALDH1A1.
| Cell Line | Treatment | Effect on ALDH+ Population | Reference |
| U87MG | MCI-INI-3 (1.5 µM) | Reduced from 33% to 1% | [4] |
| U87MG | MCI-INI-3 (15 µM) | Complete reduction | [4] |
| U87MG (ALDH-high sorted) | MCI-INI-3 (10 µM) for 15 min | Reduced from 75% to 2% | [4] |
| GSC-326 | MCI-INI-3 (15 µM) for 6 days | Reduced from 44.7% to 4.7% | [4] |
Table 2: Effect of MCI-INI-3 on ALDH Positive Cancer Cell Populations. This table demonstrates the inhibitor's ability to effectively reduce the population of cells with high ALDH activity, a hallmark of cancer stem cells.
| Cell Line | Treatment | Effect on Cell Viability | Reference |
| GSC-83 | MCI-INI-3 | Reduced viability | [3] |
| GSC-326 | MCI-INI-3 | Reduced viability | [3] |
Table 3: Impact of MCI-INI-3 on Glioma Stem Cell Viability. This table indicates the cytotoxic or cytostatic effect of the inhibitor on glioma stem cell lines.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of MCI-INI-3.
ALDH Activity Assay (ALDEFLUOR™ Assay)
The ALDEFLUOR™ assay is a fluorescent-based system used to identify and isolate viable cells with high ALDH activity.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from cultured cells or primary tissue at a concentration of 1 x 10⁶ cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde) by adding the provided buffer.
-
Staining:
-
For the "test" sample, add 5 µL of the activated ALDEFLUOR™ reagent per 1 mL of cell suspension.
-
For the "control" sample, immediately add 5 µL of the specific ALDH inhibitor DEAB (N,N-diethylaminobenzaldehyde) after the addition of the activated ALDEFLUOR™ reagent.
-
-
Incubation: Incubate both test and control samples for 30-60 minutes at 37°C, protected from light.
-
MCI-INI-3 Treatment: For inhibitor studies, cells are pre-incubated with desired concentrations of MCI-INI-3 for a specified duration before and during the ALDEFLUOR™ staining.
-
Flow Cytometry:
-
Acquire events on a flow cytometer.
-
Gate on the viable cell population using forward and side scatter.
-
The ALDH-positive population is identified as the brightly fluorescent cell population in the test sample that is absent or significantly reduced in the DEAB-treated control sample.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed glioma stem cells (e.g., GSC-83, GSC-326) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of MCI-INI-3 or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Treatment: Treat intact cells with either MCI-INI-3 or a vehicle control for a defined period.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble ALDH1A3 at each temperature using Western blotting or mass spectrometry.
-
-
Data Analysis: A shift in the melting curve to higher temperatures in the drug-treated samples compared to the control indicates target engagement.
Retinoic Acid (RA) Biosynthesis Assay
This assay measures the ability of cells to produce retinoic acid, the product of the ALDH-catalyzed reaction.
Protocol:
-
Cell Culture and Treatment: Culture glioma stem cells and treat them with MCI-INI-3 or vehicle control.
-
Substrate Addition: Add the precursor, all-trans-retinal, to the cell culture medium.
-
Incubation: Incubate the cells for a specified time to allow for the conversion of retinal to retinoic acid.
-
Extraction: Lyse the cells and extract the retinoids using an organic solvent (e.g., hexane/ethyl acetate).
-
Quantification:
-
Dry the organic phase under nitrogen.
-
Reconstitute the sample in a suitable solvent.
-
Quantify the amount of retinoic acid using liquid chromatography-mass spectrometry (LC-MS).
-
-
Data Analysis: Compare the levels of synthesized retinoic acid in MCI-INI-3-treated cells to control cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by MCI-INI-3 and a typical experimental workflow for its evaluation.
Conclusion and Future Directions
MCI-INI-3 represents a significant advancement in the targeted inhibition of ALDH activity in cancer stem cells. Its high potency and selectivity for ALDH1A3 over ALDH1A1 minimize the potential for off-target effects, making it a valuable research tool and a promising candidate for further preclinical and clinical development. The data presented herein demonstrates its ability to effectively reduce the ALDH-positive CSC population and inhibit key signaling pathways essential for their survival and propagation.
Future research should focus on in vivo studies using orthotopic xenograft models to evaluate the efficacy of MCI-INI-3 in a more physiologically relevant setting.[5][7] Furthermore, combination studies with standard-of-care chemotherapies and radiotherapies are warranted to explore potential synergistic effects and its ability to overcome treatment resistance. The continued investigation of MCI-INI-3 and similar ALDH1A3 inhibitors holds the potential to usher in a new era of CSC-targeted therapies, ultimately improving outcomes for patients with aggressive and recurrent cancers.
References
- 1. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An experimental xenograft mouse model of diffuse pontine glioma designed for therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. mdpi.com [mdpi.com]
Preliminary Studies on Aldh1A1-IN-3 in Metabolic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aldehyde dehydrogenase 1A1 (ALDH1A1), a critical enzyme in the retinoic acid (RA) signaling pathway, has emerged as a potential therapeutic target for a range of metabolic disorders. This technical guide provides a comprehensive overview of the preliminary research surrounding Aldh1A1-IN-3, a selective inhibitor of ALDH1A1. While direct and extensive research on this compound's role in metabolic diseases is in its nascent stages, this document synthesizes the available data, explores the underlying scientific rationale, and presents detailed experimental protocols to guide future investigations. The central hypothesis is that by modulating ALDH1A1 activity, this compound can influence key metabolic processes, including glucose uptake and adipogenesis, offering a novel therapeutic avenue.
Introduction to ALDH1A1 in Metabolic Regulation
The aldehyde dehydrogenase (ALDH) superfamily of enzymes is primarily known for its role in detoxifying aldehydes.[1][2] However, specific isoforms, particularly ALDH1A1, play a crucial role in endogenous metabolic signaling pathways. ALDH1A1 is a key enzyme in the synthesis of retinoic acid (RA) from retinaldehyde.[3][4] RA, in turn, is a potent signaling molecule that regulates gene expression involved in cell differentiation, proliferation, and metabolism.[3][5]
Emerging evidence suggests a significant role for ALDH1A1 in various metabolic processes:
-
Adipogenesis and Obesity: ALDH1A1 is implicated in the regulation of adipogenesis (the formation of fat cells) and the accumulation of abdominal fat.[6][7] Studies in animal models have shown that the absence of Aldh1a1 can protect against diet-induced obesity, particularly in females.[6]
-
Glucose Homeostasis: ALDH1A1 activity influences glucose tolerance.[6][7] Dysregulation of ALDH1A1 has been associated with conditions like diabetes.[4]
-
Thermogenesis: The enzyme is involved in suppressing thermogenesis in adipocytes, the process of heat production which can impact energy expenditure.[6][7]
Given these roles, the selective inhibition of ALDH1A1 presents a promising strategy for the therapeutic intervention of metabolic disorders such as obesity and type 2 diabetes.
This compound: A Selective Inhibitor
This compound (also referred to as compound 57) has been identified as a potent and selective inhibitor of ALDH1A1.[8] The preliminary data available for this compound forms the basis of its potential application in metabolic disease research.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line | Source |
| IC50 | 0.379 µM | - | [8] |
| Effect | Improved Glucose Consumption | HepG2 | [8] |
This initial finding in a human liver carcinoma cell line (HepG2), a widely used model for studying hepatic glucose metabolism, provides the foundational evidence for this compound's potential in metabolic regulation.
Proposed Mechanism of Action
Based on the known functions of ALDH1A1, the inhibitory action of this compound is hypothesized to impact metabolic pathways primarily through the modulation of retinoic acid signaling.
Caption: Proposed signaling pathway of this compound in metabolic regulation.
By inhibiting ALDH1A1, this compound reduces the cellular production of retinoic acid. This, in turn, alters the activation of retinoic acid receptors (RAR) and retinoid X receptors (RXR), which are nuclear receptors that regulate the transcription of numerous genes involved in metabolic control. The observed increase in glucose consumption in HepG2 cells suggests that this altered gene expression profile favors enhanced glucose uptake and metabolism.
Detailed Experimental Protocols
To further elucidate the role of this compound in metabolic disorders, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Characterization of this compound
Objective: To confirm the inhibitory activity and selectivity of this compound and to assess its impact on cellular metabolic functions.
References
- 1. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 3 family, member A1 - Wikipedia [en.wikipedia.org]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ddd.uab.cat [ddd.uab.cat]
- 6. Aldehyde Dehydrogenase 1A1: Friend or Foe to Female Metabolism? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aldehyde dehydrogenase 1A1: friend or foe to female metabolism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols for Aldh1A1-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro assessment of Aldh1A1-IN-3, a potential inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). The following sections outline the necessary reagents, experimental procedures, and data analysis steps to characterize the inhibitory activity of this compound.
Introduction
Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for oxidizing endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] The ALDH1A1 isoform, in particular, plays a crucial role in cellular detoxification and the biosynthesis of retinoic acid from retinal.[3][4] Elevated ALDH1A1 activity is associated with cancer stem cell maintenance, chemoresistance, and poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[3][5][6] This document details a robust in vitro assay protocol to evaluate the inhibitory potency of this compound against human ALDH1A1.
Signaling Pathway
The ALDH1A1 enzyme is a critical component of the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinaldehyde to retinoic acid. Retinoic acid then binds to nuclear receptors (RAR and RXR), which act as transcription factors to regulate the expression of numerous target genes involved in cell differentiation, proliferation, and apoptosis.
Caption: ALDH1A1 Signaling Pathway and Point of Inhibition.
Quantitative Data Summary
The inhibitory activity of this compound and other reference compounds against ALDH1A1 can be quantified by determining their half-maximal inhibitory concentration (IC50). The table below summarizes representative IC50 values for known ALDH1A1 inhibitors.
| Compound | IC50 (µM) | Target Isoform(s) | Reference |
| MCI-INI-3 | 0.46 | ALDH1A3 | [7] |
| Compound 974 | 0.47 | ALDH1A1 | [8] |
| DEAB | ~0.06 | Pan-ALDH1 | [1] |
| Aldi-1 | 2.2 | Non-selective | [1] |
| CM37 | Potent at nM concentrations | ALDH1A1 | [9] |
Experimental Protocols
This section provides a detailed methodology for an in vitro absorbance-based assay to determine the inhibitory activity of this compound on ALDH1A1. This protocol is adapted from established methods for screening ALDH1A1 inhibitors.[1]
Principle
The enzymatic activity of ALDH1A1 is determined by monitoring the production of NADH, which absorbs light at 340 nm. In the presence of an inhibitor like this compound, the rate of NADH production will decrease. The IC50 value is calculated by measuring the enzyme activity at various inhibitor concentrations.
Materials and Reagents
-
Enzyme: Recombinant human ALDH1A1
-
Cofactor: β-Nicotinamide adenine dinucleotide (NAD+)
-
Substrate: Propionaldehyde or Benzaldehyde
-
Inhibitor: this compound
-
Buffer: 50 mM Sodium Bes (pH 7.5) or 100 mM Sodium Phosphate (pH 7.5)
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Positive Control: A known ALDH1A1 inhibitor (e.g., DEAB)
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Consumables: 96-well UV-transparent microplates or quartz cuvettes
Experimental Workflow
References
- 1. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 [scholarworks.indianapolis.iu.edu]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Aldh1A1-IN-3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Aldh1A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), in various cell culture experiments. The provided protocols are based on the known biochemical properties of the inhibitor and established methodologies for similar small molecules.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the enzyme ALDH1A1, a critical player in cellular detoxification, retinoic acid signaling, and a marker for cancer stem cells. With an IC50 value of 0.379 μM, this compound serves as a valuable tool for investigating the multifaceted roles of ALDH1A1 in normal physiology and various disease states, particularly in cancer biology and metabolic disorders.[1][2] Inhibition of ALDH1A1 can lead to the accumulation of cytotoxic aldehydes and disruption of downstream signaling pathways, making it a promising target for therapeutic intervention.
Product Information and Storage
| Property | Value |
| IUPAC Name | (E)-3-(4-(diethylamino)phenyl)prop-2-enal |
| Synonyms | Compound 57 |
| Molecular Formula | C13H17NO |
| Molecular Weight | 203.28 g/mol |
| IC50 | 0.379 μM for ALDH1A1 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term storage. Stock solutions in DMSO can be stored at -20°C for up to 1 month or at -80°C for up to 6 months.[3] Avoid repeated freeze-thaw cycles. |
Preparation of this compound for Cell Culture
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Complete cell culture medium appropriate for your cell line
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate the this compound vial to room temperature before opening.
-
Aseptically weigh out a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 2.03 mg of the compound.
-
Add the appropriate volume of DMSO to the powder to achieve a 10 mM concentration. For 2.03 mg, add 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be required to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in all experiments.
Signaling Pathways and Experimental Workflows
The inhibition of ALDH1A1 by this compound can impact several key cellular signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.
Caption: ALDH1A1 signaling pathways and points of intervention.
Caption: General experimental workflow for using this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability.
Materials:
-
Cells of interest (e.g., HepG2, cancer cell lines with known ALDH1A1 expression)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
| Parameter | Recommended Range |
| Cell Seeding Density | 5,000 - 10,000 cells/well |
| This compound Concentration | 0.1 µM - 50 µM (logarithmic dilutions) |
| Treatment Duration | 24, 48, 72 hours |
| MTT Incubation Time | 4 hours |
ALDEFLUOR™ Assay for ALDH Activity
This assay measures the enzymatic activity of ALDH in live cells.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cells treated with this compound or vehicle control
-
Flow cytometer
Protocol:
-
Treat cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) for a predetermined time (e.g., 24 hours).
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare the ALDEFLUOR™ reagent according to the manufacturer's instructions.
-
For each sample, add 5 µL of the activated ALDEFLUOR™ reagent.
-
Immediately transfer half of the cell suspension from each sample to a control tube containing the ALDH inhibitor DEAB (provided in the kit).
-
Incubate both test and control tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells and resuspend the pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The DEAB-treated sample is used to set the gate for the ALDH-positive population.
| Parameter | Recommended Value/Range |
| This compound Pre-treatment | 0.1 µM - 10 µM for 24 hours |
| Cell Concentration | 1 x 10^6 cells/mL |
| ALDEFLUOR™ Incubation | 30 - 60 minutes at 37°C |
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess changes in protein expression and phosphorylation status in response to this compound treatment.
Materials:
-
Cells treated with this compound or vehicle control
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, β-catenin, and loading controls like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 6, 12, or 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
| Parameter | Recommended Value/Range |
| This compound Concentration | 1 µM, 5 µM, 10 µM |
| Treatment Duration | 6, 12, 24 hours |
| Protein Loading | 20 - 40 µg per lane |
| Primary Antibody Dilution | As per manufacturer's recommendation |
Glucose Consumption Assay in HepG2 Cells
Based on the supplier's information, this assay can be used to validate the metabolic effects of this compound.[2][4]
Materials:
-
HepG2 cells
-
Glucose-free DMEM
-
This compound stock solution
-
Glucose Assay Kit (e.g., colorimetric or fluorometric)
Protocol:
-
Seed HepG2 cells in a 24-well plate and grow to confluency.
-
Wash the cells with PBS and replace the medium with glucose-free DMEM containing a known concentration of glucose (e.g., 10 mM) and various concentrations of this compound (e.g., 0.1 µM to 10 µM). Include a vehicle control.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant at the beginning (T0) and end (T24) of the incubation period.
-
Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.
-
Calculate the glucose consumption by subtracting the glucose concentration at T24 from the concentration at T0.
-
Normalize the glucose consumption to the total protein content of the cells in each well.
| Parameter | Recommended Value/Range |
| Cell Line | HepG2 |
| This compound Concentration | 0.1 µM - 10 µM |
| Incubation Time | 24 hours |
| Initial Glucose Concentration | 10 mM |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell viability in control wells | DMSO toxicity | Ensure the final DMSO concentration is ≤ 0.1%. |
| Inconsistent results | Incomplete dissolution of this compound | Ensure the stock solution is fully dissolved. Use fresh dilutions for each experiment. |
| Cell passage number too high | Use cells within a consistent and low passage number range. | |
| No effect of the inhibitor | Inactive compound | Check the storage conditions and age of the stock solution. |
| Low ALDH1A1 expression in the cell line | Confirm ALDH1A1 expression in your cell line by Western blot or qPCR. | |
| Incorrect assay conditions | Optimize treatment time and inhibitor concentration. |
Conclusion
This compound is a valuable research tool for studying the roles of ALDH1A1 in cellular processes. The protocols provided here offer a starting point for incorporating this inhibitor into various cell culture-based assays. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions. Careful consideration of controls and dose-response relationships will ensure the generation of robust and reproducible data.
References
Application Notes and Protocols for ALDH1A1 Inhibitors in Animal Studies
Disclaimer: The specific compound "Aldh1A1-IN-3" was not identified in a comprehensive search of scientific literature. The following application notes and protocols are a general guide for researchers and drug development professionals working with Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors in animal studies. The information provided is based on published data for known ALDH1A1 inhibitors, such as N42 and WIN18446, and should be adapted to the specific characteristics of the inhibitor being investigated.
Introduction
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme involved in various physiological and pathological processes, including retinoic acid signaling, detoxification of aldehydes, and the regulation of cancer stem cells. Inhibition of ALDH1A1 is a promising therapeutic strategy for various diseases, including cancer and obesity. These application notes provide an overview of dosages and experimental protocols for the in vivo evaluation of ALDH1A1 inhibitors in animal models.
Data Presentation: In Vivo Dosage of ALDH1A1 Inhibitors
The following table summarizes the dosages and administration routes for several ALDH1A1 inhibitors used in animal studies. It is crucial to perform dose-response and toxicity studies for any new compound.
| Inhibitor | Animal Model | Dosage | Administration Route | Study Duration | Key Findings |
| N42 | C57BL/6J Mice | 10 mg/kg | Oral Gavage | Single dose | Pharmacokinetic analysis.[1][2] |
| C57BL/6J Mice | 200 mg/kg | Daily Oral Gavage | 5 weeks | Suppressed weight gain and reduced visceral adiposity.[1][3] | |
| C57BL/6J Mice | 1 g/kg in diet | Mixed in Diet | 8 weeks | Accelerated weight loss in obese mice.[4][5] | |
| WIN18446 | C57BL/6-129 Mice | 125 mg/kg | Oral Gavage | Single dose and 8 daily doses | Decreased all-trans retinoic acid concentrations in a tissue-specific manner.[6] |
| C57BL/6 Mice | 200 mg/kg | Daily Oral Gavage | 5 weeks | Suppressed weight gain.[1][3] | |
| C57BL/6 Mice | 2 mg/g in diet | Mixed in Diet | Up to 4 weeks | Inhibition of spermatogenesis.[7] | |
| Rabbits | 200 mg/kg | Daily Oral Gavage | 16 weeks | Reversibly suppressed spermatogenesis.[8][9] | |
| KS100 | Mice | 5 mg/kg | Intraperitoneal (i.p.) Injection | 7 days | Toxic at this dose.[10] |
| NanoKS100 | Mice | 20 mg/kg | Intravenous (i.v.) Injection | Not specified | Suppressed melanoma tumor growth without obvious toxicity.[11] |
Signaling Pathway and Experimental Workflow Diagrams
ALDH1A1 Signaling Pathway
Caption: Simplified signaling pathway of ALDH1A1 in retinoic acid synthesis and its inhibition.
General Experimental Workflow for In Vivo Studies
Caption: A general workflow for conducting in vivo studies with ALDH1A1 inhibitors.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol is suitable for the daily administration of ALDH1A1 inhibitors formulated as a suspension.
Materials:
-
ALDH1A1 inhibitor
-
Vehicle (e.g., 1% gum tragacanth in water, corn oil)
-
Animal scale
-
Gavage needles (20-22 gauge, with a ball tip)
-
1 mL syringes
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of the ALDH1A1 inhibitor.
-
Prepare the vehicle solution. For suspensions, ensure uniform mixing before each administration.
-
Prepare the dosing solution at the desired concentration (e.g., 20 mg/mL for a 200 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head.
-
Introduce the gavage needle into the side of the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
This protocol is for the systemic administration of soluble ALDH1A1 inhibitors.
Materials:
-
ALDH1A1 inhibitor
-
Sterile vehicle (e.g., saline, PBS)
-
Animal scale
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve the ALDH1A1 inhibitor in a sterile vehicle to the desired concentration. Ensure complete dissolution.
-
-
Animal Handling and Injection:
-
Weigh the mouse to calculate the required injection volume.
-
Properly restrain the mouse, exposing the abdomen. One method is to hold the mouse by the scruff of the neck and allow the body to rest in the palm of your hand, with the tail secured between your fingers.
-
Tilt the mouse slightly head-down to move the abdominal organs forward.
-
Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.
-
Gently aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Administration in Diet
This method is suitable for long-term studies and can reduce the stress associated with repeated handling.
Materials:
-
ALDH1A1 inhibitor
-
Powdered rodent diet
-
Mixer (e.g., V-blender)
-
Pellet maker (optional)
Procedure:
-
Diet Preparation:
-
Calculate the amount of inhibitor needed based on the desired dose and the average daily food consumption of the animals. For example, for a 1 g/kg diet formulation, add 1 gram of the inhibitor to 999 grams of powdered diet.
-
Thoroughly mix the inhibitor with a small amount of the powdered diet first, then gradually add more diet and continue mixing to ensure a homogenous distribution.
-
If desired, the mixed diet can be made into pellets.
-
Store the medicated diet appropriately, protected from light and moisture.
-
-
Administration and Monitoring:
-
Provide the medicated diet to the animals ad libitum.
-
Monitor food intake to ensure the animals are consuming enough to receive the intended dose.
-
Regularly check for any changes in body weight and overall health.
-
Conclusion
The selection of an appropriate dosage, administration route, and experimental protocol is critical for the successful in vivo evaluation of ALDH1A1 inhibitors. The information provided in these application notes serves as a starting point for researchers. It is essential to conduct thorough preliminary studies, including pharmacokinetic, pharmacodynamic, and toxicity assessments, to establish the optimal experimental conditions for any novel ALDH1A1 inhibitor. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
- 1. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, FSI-TN42, in a diet induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Weight loss and metabolic effects of an ALDH1A1-specific inhibitor, FSI-TN42, in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics of the inhibition and recovery of spermatogenesis induced by treatment with WIN 18,446, a male contraceptive, in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of Spermatogenesis by Bisdichloroacetyldiamines Is Mediated by Inhibition of Testicular Retinoic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of a Novel Multi-Isoform ALDH Inhibitor Effective as an Antimelanoma Agent - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aldh1A1-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation and proliferation.[1][2] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) across various malignancies and is associated with poor prognosis and resistance to therapy.[1][3][4][5] As such, ALDH1A1 has emerged as a promising therapeutic target. Aldh1A1-IN-3 is a potent and selective inhibitor of ALDH1A1, offering a valuable tool for investigating the role of ALDH1A1 in cancer biology and for the development of novel anti-cancer therapies.[6]
These application notes provide a comprehensive guide for the experimental design of studies involving this compound, including detailed protocols for key assays and data presentation guidelines.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of ALDH1A1.[6] This inhibition blocks the conversion of retinaldehyde to retinoic acid, thereby disrupting RA-mediated signaling pathways that are crucial for the maintenance of CSCs.[1][2] Furthermore, by inhibiting ALDH1A1's detoxification function, this compound can increase cellular levels of toxic aldehydes, leading to oxidative stress and apoptosis, and potentially sensitize cancer cells to conventional chemotherapies.[1][4]
Data Presentation
Quantitative Data Summary
Clear and concise data presentation is crucial for the interpretation of experimental results. The following tables provide a template for summarizing key quantitative data from in vitro and in vivo studies with this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line 1 (e.g., OVCAR3) | Cell Line 2 (e.g., MDA-MB-468) | Cell Line 3 (e.g., A549) |
| This compound IC50 (µM) | 0.379[6] | Insert Value | Insert Value |
| Effect on ALDH Activity (% inhibition at 1 µM) | Insert Value | Insert Value | Insert Value |
| Reduction in Sphere Formation (%) | Insert Value | Insert Value | Insert Value |
| Induction of Apoptosis (% at IC50) | Insert Value | Insert Value | Insert Value |
| Modulation of Protein Expression (Fold Change) | |||
| ALDH1A1 | Insert Value | Insert Value | Insert Value |
| OCT4 | Insert Value | Insert Value | Insert Value |
| SOX2 | Insert Value | Insert Value | Insert Value |
| γH2AX | Insert Value | Insert Value | Insert Value |
Table 2: this compound Isoform Selectivity
| ALDH Isoform | IC50 (µM) | Selectivity (Fold vs. ALDH1A1) |
| ALDH1A1 | 0.379 [6] | 1 |
| ALDH1A2 | Insert Value | Insert Value |
| ALDH1A3 | Insert Value | Insert Value |
| ALDH2 | Insert Value | Insert Value |
Table 3: In Vivo Efficacy of this compound in Xenograft Model
| Treatment Group | Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition | Change in Biomarker Levels (Fold) |
| Vehicle Control | Insert Value | N/A | N/A |
| This compound (X mg/kg) | Insert Value | Insert Value | Insert Value |
| Standard-of-Care Chemotherapy | Insert Value | Insert Value | Insert Value |
| This compound + Chemotherapy | Insert Value | Insert Value | Insert Value |
Mandatory Visualizations
Signaling Pathway of ALDH1A1 Inhibition
Caption: ALDH1A1 inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for this compound.
Experimental Protocols
ALDH Activity Assay (ALDEFLUOR™ Assay)
This protocol is for the assessment of ALDH enzymatic activity in live cells, a common method to identify and isolate CSC populations.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell lines of interest
-
This compound
-
DEAB (diethylaminobenzaldehyde), a non-specific ALDH inhibitor (negative control)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of your cancer cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" and a "control" tube.
-
Add the activated ALDEFLUOR™ substrate to the "test" tubes.
-
To the "control" tubes, add the activated ALDEFLUOR™ substrate along with DEAB.
-
To experimental tubes, add this compound at various concentrations.
-
Incubate all tubes for 30-60 minutes at 37°C, protected from light.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, detecting the fluorescent product in the green fluorescence channel.
-
The ALDH-positive population is defined by the brightly fluorescent cells in the "test" sample that are absent in the "control" (DEAB-treated) sample.
Cell Viability Assay (MTS Assay)
This assay determines the effect of this compound on cell proliferation and is used to calculate the IC50 value.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Sphere Formation Assay
This assay assesses the self-renewal capacity of CSCs, a key functional characteristic that can be targeted by ALDH1A1 inhibitors.
Materials:
-
Ultra-low attachment plates or flasks
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Cancer cell lines
-
This compound
Procedure:
-
Prepare a single-cell suspension of your cancer cells.
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere-forming medium.
-
Add this compound at the desired concentrations to the culture.
-
Incubate for 7-14 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
The effect of this compound is determined by the reduction in the number and size of spheres compared to the vehicle control.
Western Blot Analysis
This protocol is for the detection and quantification of specific proteins to assess the molecular effects of this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ALDH1A1, anti-OCT4, anti-SOX2, anti-γH2AX, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities. Normalize to a loading control like β-actin.
In Vivo Xenograft Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with approved institutional and national guidelines for animal care.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line capable of forming tumors in mice
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, this compound, standard-of-care, combination).
-
Administer the treatments as per the planned schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
This compound is a valuable research tool for elucidating the role of ALDH1A1 in cancer biology and for the preclinical development of novel CSC-targeted therapies. The protocols and guidelines presented here provide a robust framework for designing and executing experiments to evaluate the efficacy and mechanism of action of this compound. Careful experimental design and data analysis are essential for advancing our understanding of ALDH1A1 inhibition as a therapeutic strategy.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Aldehyde Dehydrogenase Cancer Stem Cells in Ovarian Cancer | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Note: High-Throughput Screening for Aldh1A1 Inhibitors Using Aldh1A1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and biosynthesis, notably catalyzing the oxidation of retinal to retinoic acid.[1] Elevated ALDH1A1 expression is a well-established marker for cancer stem cells (CSCs) across various malignancies, including breast, lung, and pancreatic cancer, and is often associated with poor prognosis and resistance to therapy.[2] This makes ALDH1A1 a compelling therapeutic target for eliminating CSCs and overcoming drug resistance.[3] The development of potent and selective ALDH1A1 inhibitors is crucial for advancing cancer therapy.
This document provides a comprehensive guide to the application of Aldh1A1-IN-3 , a representative potent and selective small molecule inhibitor of ALDH1A1, in high-throughput screening (HTS) campaigns. It outlines the key signaling pathways, compares various screening methodologies, and provides detailed protocols for both biochemical and cell-based assays.
ALDH1A1 Signaling Pathways
ALDH1A1 plays a central role in multiple signaling pathways that are critical for cancer cell proliferation, survival, and differentiation. Its primary function is the synthesis of retinoic acid (RA), which regulates gene expression by binding to retinoic acid receptors (RAR) and retinoid X receptors (RXR).[1] Beyond RA synthesis, ALDH1A1 activity is linked to the Wnt/β-catenin, PI3K/AKT, and HIF-1α/VEGF pathways, all of which promote stemness and tumor progression.[3][4]
Data Presentation
Table 1: Pharmacological Profile of this compound (Representative Data)
This table summarizes the inhibitory activity and selectivity of this compound, positioning it as a suitable tool for HTS. Data is hypothetical, based on potent inhibitors found in the literature.[5][6]
| Parameter | Value | Description |
| Target | ALDH1A1 | Human Aldehyde Dehydrogenase 1A1 |
| IC₅₀ (Biochemical) | 35 nM | Concentration for 50% inhibition in an enzyme activity assay. |
| IC₅₀ (Cell-based) | 150 nM | Concentration for 50% inhibition in a cell-based ALDEFLUOR assay.[7] |
| Kᵢ | 15 nM | Competitive inhibition constant against the natural substrate. |
| Selectivity Profile | ||
| IC₅₀ (ALDH1A2) | > 5,000 nM | High selectivity over the closely related ALDH1A2 isoform. |
| IC₅₀ (ALDH1A3) | > 5,000 nM | High selectivity over the closely related ALDH1A3 isoform. |
| IC₅₀ (ALDH2) | > 10,000 nM | High selectivity over the mitochondrial ALDH2 isoform.[8] |
| Physicochemical | ||
| Solubility | > 50 µM | Aqueous solubility in assay buffer. |
| Cell Permeability | High | Readily enters intact cells for activity in cellular assays. |
Table 2: Comparison of High-Throughput Screening Assay Formats for ALDH1A1
Several assay formats are available for screening ALDH1A1 inhibitors, each with distinct advantages and limitations.
| Assay Type | Principle | Pros | Cons |
| Biochemical (NADH Production) | Measures the increase in NADH absorbance (340 nm) or fluorescence as ALDH1A1 oxidizes its substrate.[8] | Direct measure of enzyme activity; simple, cost-effective. | Can have interference from colored or fluorescent compounds. |
| Biochemical (Esterase-based) | Uses an esterase substrate that is processed by ALDH1A1 in a NAD⁺-independent manner, producing a colorimetric or fluorescent signal.[9] | Avoids interference with the NAD⁺ binding site. | Indirect measure of dehydrogenase activity; may miss some inhibitor classes. |
| Cell-Based (ALDEFLUOR) | A fluorescent substrate (BAAA) enters cells and is converted by ALDH1A1 to a charged, fluorescent product (BAA) that is trapped inside, increasing cell fluorescence.[7] | Measures inhibition in a physiological context; assesses cell permeability. | More complex workflow; potential for off-target effects influencing fluorescence. |
| Cell-Based (Fluorogenic Probe) | A fluorogenic competitive inhibitor binds to ALDH1A1, producing a signal. Other inhibitors displace the probe, causing a loss of signal.[10] | Real-time kinetic data; high sensitivity. | Requires a specific and validated fluorogenic probe. |
High-Throughput Screening Workflow
A typical HTS campaign to identify novel ALDH1A1 inhibitors involves several stages, from primary screening to hit validation and selectivity profiling.
Experimental Protocols
Protocol 1: Automated Cell-Based ALDEFLUOR™ HTS Assay (1536-Well Format)
This protocol is adapted for automated, high-content screening to assess inhibitor activity within a cellular environment.[2][7]
1. Cell Preparation: a. Culture MIA PaCa-2 cells (high ALDH1A1 expression) to 80-90% confluency. b. Harvest cells using trypsin and resuspend in ALDEFLUOR™ Assay Buffer to a final concentration of 1 x 10⁶ cells/mL.
2. Compound Plating: a. Using an acoustic liquid handler, dispense test compounds and controls (this compound as positive control, DMSO as negative control) into a 1536-well plate to achieve a final desired concentration (e.g., 10 µM for primary screen).
3. Cell Dispensing: a. Dispense 5 µL of the cell suspension into each well of the 1536-well plate containing the pre-spotted compounds. b. Incubate for 30 minutes at 37°C to allow for compound uptake.
4. Substrate Addition: a. Prepare the ALDEFLUOR™ substrate (BAAA) working solution according to the manufacturer's protocol.[11] b. Add 1 µL of the BAAA working solution to each well. c. For control wells to define the baseline, add the specific ALDH inhibitor DEAB (diethylaminobenzaldehyde) alongside the substrate.[11]
5. Incubation and Imaging: a. Incubate the plate for 45-60 minutes at 37°C, protected from light. b. Image the plates using a high-content imaging system with appropriate filters for the fluorescent product (e.g., FITC channel) and a nuclear stain (e.g., Hoechst) for cell counting.
6. Data Analysis: a. Quantify the mean fluorescence intensity per cell in each well. b. Normalize the data using the negative (DMSO) and positive (this compound or DEAB) controls. c. Calculate the percent inhibition for each compound and identify hits based on a predefined threshold (e.g., >50% inhibition).
Protocol 2: Biochemical ALDH1A1 Dehydrogenase HTS Assay (384-Well Format)
This protocol measures the direct inhibition of purified recombinant ALDH1A1 enzyme by monitoring NADH production.[8]
1. Reagent Preparation: a. Assay Buffer: 50 mM Sodium BES, pH 7.5. b. Enzyme Solution: Prepare recombinant human ALDH1A1 in Assay Buffer to a final concentration of 200 nM. c. Cofactor/Substrate Mix: Prepare a solution in Assay Buffer containing 400 µM NAD⁺ and 200 µM propionaldehyde. d. Controls: Prepare this compound (positive control) and DMSO (negative control) dilutions.
2. Assay Procedure: a. Dispense 5 µL of test compounds or controls into a 384-well UV-transparent plate. b. Add 10 µL of the Enzyme Solution to each well. c. Incubate for 5 minutes at room temperature to allow for inhibitor-enzyme binding. d. Initiate the reaction by adding 10 µL of the Cofactor/Substrate Mix to all wells.
3. Detection: a. Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm. b. Monitor the increase in absorbance every 30 seconds for 5-10 minutes (kinetic read).
4. Data Analysis: a. Calculate the reaction rate (V₀) for each well by determining the slope of the linear portion of the absorbance curve over time. b. Normalize the rates using the negative (DMSO, 100% activity) and positive (this compound, 0% activity) controls. c. Calculate the percent inhibition for each compound and identify hits. For confirmed hits, perform dose-response experiments to determine IC₅₀ values.
References
- 1. oncotarget.com [oncotarget.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A fluorogenic probe for screening aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03947A [pubs.rsc.org]
- 7. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. chemrxiv.org [chemrxiv.org]
- 11. abscience.com.tw [abscience.com.tw]
Application Notes and Protocols for Assessing Glucose Metabolism with ALDH1A1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme critical in cellular detoxification by oxidizing various aldehydes to their corresponding carboxylic acids.[1] Emerging evidence highlights a significant role for ALDH1A1 in regulating cellular metabolism, including glucose metabolism and glycolysis, particularly in the context of metabolic disorders and cancer.[2][3][4] Overexpression of ALDH1A1 has been associated with obesity and insulin resistance.[5] Consequently, inhibitors of ALDH1A1 are valuable tools for investigating its role in metabolic pathways and as potential therapeutic agents.
These application notes provide detailed protocols for assessing the impact of ALDH1A1 inhibition on glucose metabolism using a representative inhibitor, referred to herein as Aldh1A1-IN-3. The methodologies described can be adapted for other specific ALDH1A1 inhibitors.
Mechanism of Action
ALDH1A1 influences glucose metabolism through various mechanisms, including the regulation of glycolysis.[2] It is involved in the synthesis of retinoic acid (RA), a signaling molecule that can modulate the expression of genes involved in energy metabolism.[3][6] Inhibition of ALDH1A1 can, therefore, alter the metabolic phenotype of cells, affecting processes such as glucose uptake and lactate production.[2] Studies have shown that ALDH1A1 inhibition can lead to improved glucose consumption in vitro.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected ALDH1A1 Inhibitors
| Compound Class | Inhibitor Example | Target Cell Line | IC50 (µM) | Effect on Glucose Metabolism | Reference |
| Benzimidazole | Compound 61 | HepG2 | Low µM range | Improved glucose consumption | [4] |
| Benzimidazole | Compound 65 | HepG2 | Low µM range | Improved glucose consumption | [4] |
| Coumarin-based | Compound 10 | HepG2 | Potent inhibitory activity | Alleviated palmitic acid-induced impairment of glucose consumption | [5] |
| Piperazine | FSI-TN42 (N42) | Recombinant ALDH1A1 | 0.023 | Suppressed weight gain and reduced visceral adiposity in vivo | [7] |
Experimental Protocols
In Vitro Glucose Uptake Assay
This protocol details the measurement of glucose uptake in a cell line of interest (e.g., HepG2) following treatment with this compound.
Materials:
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
2-Deoxy-D-[³H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer
-
Scintillation counter or plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Once confluent, wash the cells with warm PBS.
-
Starve the cells in serum-free medium for 2-4 hours.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours). Include a positive control such as metformin.
-
-
Glucose Uptake Measurement:
-
Wash the cells with PBS.
-
Add glucose-free medium containing the labeled glucose analog to each well.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.
-
Terminate the uptake by washing the cells rapidly with ice-cold PBS.
-
-
Cell Lysis and Detection:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the amount of internalized labeled glucose using a scintillation counter (for radioactive analogs) or a plate reader (for fluorescent analogs).
-
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol describes the assessment of glucose tolerance in a rodent model following administration of this compound.
Materials:
-
Rodent model (e.g., C57BL/6 mice)
-
This compound formulated for oral or intraperitoneal administration
-
Glucose solution (e.g., 20% D-glucose)
-
Glucometer and test strips
-
Restraining device
Procedure:
-
Animal Acclimatization and Treatment:
-
Acclimatize animals to handling and experimental procedures.
-
Administer this compound or vehicle control to the animals daily for a specified period (e.g., 1-4 weeks).
-
-
Fasting: Fast the animals overnight (approximately 16 hours) with free access to water.
-
Baseline Glucose Measurement:
-
Record the body weight of each animal.
-
Obtain a baseline blood sample from the tail vein and measure the blood glucose level.
-
-
Glucose Administration:
-
Administer a glucose solution orally or intraperitoneally at a standard dose (e.g., 2 g/kg body weight).
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
-
Data Analysis: Plot the blood glucose concentration over time for each group. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Mandatory Visualizations
Caption: ALDH1A1 signaling pathway in glucose metabolism.
Caption: In vitro glucose uptake assay workflow.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. scientificarchives.com [scientificarchives.com]
- 4. Discovery of benzimidazole derivatives as potent and selective aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors with glucose consumption improving activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of coumarin-based selective aldehyde dehydrogenase 1A1 inhibitors with glucose metabolism improving activity [hero.epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Drug Resistance in Cancer Cells Using Aldh1A1-IN-3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme that plays a crucial role in cellular detoxification by oxidizing both endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1][2][3] In the context of oncology, ALDH1A1 is a significant marker for cancer stem cells (CSCs) in various malignancies, including breast, lung, ovarian, and colon cancer.[1][4] High ALDH1A1 activity is frequently associated with a poor prognosis, tumor recurrence, and resistance to conventional cancer therapies such as chemotherapy and radiation.[5]
ALDH1A1 contributes to drug resistance through several mechanisms:
-
Detoxification of chemotherapeutic agents: ALDH1A1 can metabolize and inactivate certain chemotherapeutic drugs, such as cyclophosphamide.[6]
-
Maintenance of CSC properties: ALDH1A1 is involved in the synthesis of retinoic acid (RA), a signaling molecule that regulates gene expression related to cell differentiation and proliferation.[7][8] The RA signaling pathway is implicated in maintaining the self-renewal and tumorigenic capacity of CSCs.
-
Reduction of oxidative stress: By metabolizing reactive aldehydes generated during cellular stress, ALDH1A1 protects cancer cells from oxidative damage, which can be induced by chemotherapy.[1]
Inhibition of ALDH1A1 has emerged as a promising strategy to overcome drug resistance and target the CSC population. Aldh1A1-IN-3 is a potent and selective inhibitor of ALDH1A1, offering a valuable tool for researchers to investigate the role of this enzyme in drug resistance.[9]
This compound
-
IUPAC Name: Not available
-
CAS Number: 2439177-97-4[9]
-
Mechanism of Action: this compound is a selective inhibitor of the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme.[9]
Data Presentation
The following table summarizes the inhibitory activity of this compound.
| Compound | Target | IC50 (μM) | Cell Line | Notes |
| This compound | ALDH1A1 | 0.379 | HepG2 | Can effectively improve glucose consumption in HepG2 cells.[9] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to study the effects of this compound on drug resistance in cancer cells.
ALDEFLUOR™ Assay for ALDH Activity
This assay is used to identify and quantify the population of cells with high ALDH enzymatic activity.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cancer cell line of interest
-
This compound
-
Standard cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cancer cells from culture and prepare a single-cell suspension.
-
Count the cells and resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
-
ALDEFLUOR™ Staining:
-
For each sample, prepare a "test" tube and a "control" tube.
-
To the "test" tube, add the activated ALDEFLUOR™ reagent (BODIPY™-aminoacetaldehyde, BAAA) to the cell suspension.
-
To the "control" tube, add the ALDEFLUOR™ reagent along with the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), which is provided in the kit. This serves as a negative control for background fluorescence.
-
Immediately mix the contents of each tube.
-
-
Incubation:
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary between cell types and should be determined empirically.
-
-
Flow Cytometry Analysis:
-
Following incubation, centrifuge the cells at 250 x g for 5 minutes and resuspend the cell pellet in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells on a flow cytometer. The ALDH-positive population will exhibit a shift in fluorescence in the green channel (FITC) in the "test" sample compared to the "control" sample.
-
-
Treatment with this compound:
-
To assess the inhibitory effect of this compound, pre-incubate the cells with varying concentrations of the inhibitor for a predetermined time before adding the ALDEFLUOR™ reagent. Compare the percentage of ALDH-positive cells in the treated samples to the untreated control.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. It is used to determine the cytotoxic effects of chemotherapeutic agents in the presence or absence of this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Chemotherapeutic agent of choice (e.g., paclitaxel, doxorubicin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of the chemotherapeutic agent alone, this compound alone, or a combination of both. Include an untreated control.
-
Incubate the plate for a period relevant to the cell line and drug being tested (e.g., 48-72 hours).
-
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Determine the IC50 values (the concentration of a drug that inhibits cell growth by 50%) for the chemotherapeutic agent with and without this compound to assess the reversal of drug resistance.
-
Western Blot for ALDH1A1 Expression
This technique is used to detect and quantify the protein levels of ALDH1A1 in cancer cells.
Materials:
-
Cancer cell lysates
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ALDH1A1
-
Secondary antibody conjugated to HRP
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse the cancer cells (treated and untreated) with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ALDH1A1 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Analysis:
-
Quantify the band intensities to determine the relative expression levels of ALDH1A1 in different samples.
-
Spheroid Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which is often enhanced by ALDH1A1 activity.
Materials:
-
Cancer cell line of interest
-
This compound
-
Ultra-low attachment plates
-
Serum-free sphere-forming medium (e.g., MammoCult™ or NeuroCult™)
-
Microscope
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the cancer cells.
-
Seed the cells at a low density (e.g., 500-1000 cells/well) in ultra-low attachment plates with sphere-forming medium.
-
-
Treatment:
-
Add different concentrations of this compound to the wells at the time of seeding.
-
-
Spheroid Formation:
-
Incubate the plates for 7-14 days, allowing spheroids to form.
-
-
Quantification:
-
Count the number of spheroids formed in each well under a microscope.
-
Measure the diameter of the spheroids as an indicator of growth.
-
-
Analysis:
-
Compare the number and size of spheroids in the this compound-treated wells to the untreated control to determine the effect of ALDH1A1 inhibition on self-renewal.
-
Visualizations
ALDH1A1 Signaling Pathway in Cancer Stem Cells
Caption: ALDH1A1 signaling pathway in cancer stem cell maintenance and drug resistance.
Experimental Workflow for Studying this compound
Caption: General workflow for investigating the effect of this compound on drug resistance.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A1 - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Synthesis of Aldh1A1-IN-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological context of Aldh1A1-IN-3, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). This document includes detailed synthetic protocols, quantitative data on its inhibitory activity, and diagrams illustrating its mechanism of action and experimental workflows.
Introduction
Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular metabolism, primarily known for its role in the oxidation of retinaldehyde to retinoic acid, a key signaling molecule in cell differentiation, proliferation, and apoptosis.[1][2] Elevated ALDH1A1 activity is also a hallmark of cancer stem cells and is associated with poor prognosis and drug resistance in various cancers.[1] this compound (also referred to as compound 57 in the primary literature) is a highly selective inhibitor of ALDH1A1, making it a valuable tool for studying the biological functions of this enzyme and for developing novel therapeutic strategies.[3]
Data Presentation
The inhibitory activity of this compound and related compounds against various ALDH isoforms is summarized in the table below. This data highlights the high potency and selectivity of this compound for ALDH1A1.
| Compound | ALDH1A1 IC₅₀ (μM) | ALDH1A2 IC₅₀ (μM) | ALDH1A3 IC₅₀ (μM) | ALDH2 IC₅₀ (μM) | ALDH3A1 IC₅₀ (μM) | Reference |
| This compound | 0.379 | >10 | >10 | >10 | >10 | [3] |
| Compound 46 | 0.008 | >10 | >10 | >10 | >10 | [3] |
| Compound 50 | 0.006 | >10 | >10 | >10 | >10 | [3] |
| Compound 53 | 0.007 | >10 | >10 | >10 | >10 | [3] |
| Compound 56 | 0.005 | >10 | >10 | >10 | >10 | [3] |
Signaling Pathway
The canonical signaling pathway involving ALDH1A1 is the biosynthesis of retinoic acid. Inhibition of ALDH1A1 by this compound disrupts this pathway, leading to a reduction in retinoic acid levels and subsequent downstream effects on gene expression.
Caption: The ALDH1A1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The synthesis of this compound is a multi-step process. The following protocols are based on the synthetic scheme for analogous 1,3-dimethylpyrimidine-2,4-diones and related compounds.
Synthesis of Intermediate 1: 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
This intermediate is a key building block for the final compound.
Caption: Workflow for the synthesis of the key chloropyrimidine intermediate.
Protocol:
-
To a solution of 1,3-dimethylbarbituric acid (1 equivalent) in phosphorus oxychloride (10-15 equivalents), add a catalytic amount of water.
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.[4]
Synthesis of Intermediate 2: N-isopropyl-1-(4-(aminomethyl)phenyl)piperazine-4-carboxamide
This intermediate provides the side chain for the final inhibitor. The synthesis involves multiple steps starting from 4-fluorobenzaldehyde and piperazine.
Protocol:
-
Step 1: Synthesis of 1-(4-formylphenyl)piperazine. A mixture of 4-fluorobenzaldehyde (1 equivalent), piperazine (1.2 equivalents), and potassium carbonate (2 equivalents) in a suitable solvent like DMSO or DMF is heated at 80-100 °C for 12-24 hours. After completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the aldehyde intermediate.
-
Step 2: Synthesis of N-isopropylpiperazine-1-carboxamide. To a solution of piperazine (1 equivalent) in a suitable solvent, add isopropyl isocyanate (1 equivalent) dropwise at 0 °C. The reaction is stirred at room temperature until completion. The product is then isolated and purified.
-
Step 3: Synthesis of N-isopropyl-1-(4-formylphenyl)piperazine-4-carboxamide. This step involves the reaction of 1-(4-formylphenyl)piperazine with a suitable reagent to introduce the isopropylcarbamoyl group or by coupling N-isopropylpiperazine-1-carboxamide with a suitable benzaldehyde derivative.
-
Step 4: Reductive amination to form N-isopropyl-1-(4-(aminomethyl)phenyl)piperazine-4-carboxamide. The aldehyde from the previous step is reacted with a source of ammonia (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol to yield the final amine intermediate.
Final Synthesis of this compound
The final step involves the coupling of the two key intermediates.
Caption: The final coupling step in the synthesis of this compound.
Protocol:
-
To a solution of 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (1 equivalent) and N-isopropyl-1-(4-(aminomethyl)phenyl)piperazine-4-carboxamide (1.1 equivalents) in a suitable solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
ALDH1A1 Enzymatic Assay Protocol
This protocol is used to determine the inhibitory activity of synthesized compounds against ALDH1A1.
Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., 50 mM HEPES, pH 7.5), a reducing agent (e.g., 1 mM DTT), and a magnesium salt (e.g., 5 mM MgCl₂).
-
Add the ALDH1A1 enzyme to the reaction buffer.
-
Add the test inhibitor (this compound) at various concentrations and pre-incubate with the enzyme for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate (e.g., retinaldehyde) and the cofactor NAD⁺.
-
Monitor the increase in NADH fluorescence or absorbance at 340 nm over time using a plate reader.
-
Calculate the initial reaction velocities and determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound is a valuable chemical probe for studying the role of ALDH1A1 in various biological processes. The synthetic route outlined in these notes, based on available literature, provides a framework for its preparation in a research setting. The high potency and selectivity of this inhibitor, as demonstrated by the provided data, make it a superior tool for targeted research into ALDH1A1 function and its implications in disease.
Disclaimer: The provided synthetic protocols are based on general procedures for similar compounds and should be adapted and optimized by qualified chemists. All chemical syntheses should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Troubleshooting & Optimization
Aldh1A1-IN-3 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Aldh1A1-IN-3. Due to the limited availability of specific quantitative data in public sources, this guide offers best-practice recommendations and general troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as compound 57) is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1][2] It is utilized in research to investigate the role of ALDH1A1 in various biological processes, including glucose metabolism.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
A2: While specific quantitative solubility data for this compound is not widely published, similar small molecule inhibitors are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to start with DMSO to prepare a high-concentration stock solution. For aqueous buffers, it is crucial to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous solution.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, it is advisable to dissolve this compound in high-purity, anhydrous DMSO. To ensure complete dissolution, vortexing and gentle warming (e.g., in a 37°C water bath) may be necessary. Always start with a small amount of solvent and gradually add more until the compound is fully dissolved.
Q4: What are the recommended storage conditions for solid this compound?
A4: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep it at -20°C.
Q5: How should I store stock solutions of this compound?
A5: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.
Q6: Is this compound stable in aqueous solutions?
A6: The stability of this compound in aqueous solutions has not been extensively reported. It is best practice to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock solution. Avoid storing the compound in aqueous solutions for extended periods.
Troubleshooting Guides
Solubility Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | Insufficient solvent volume or incorrect solvent choice. | 1. Try to increase the solvent volume gradually.2. Gently warm the solution (do not exceed 40°C).3. Use sonication in a water bath for short periods.4. If using an aqueous buffer, ensure the initial stock is fully dissolved in a minimal amount of an appropriate organic solvent like DMSO before dilution. |
| Precipitation occurs when diluting a DMSO stock solution in an aqueous buffer. | The compound's solubility limit in the final buffer has been exceeded. | 1. Increase the percentage of the organic solvent in the final solution if the experimental system allows.2. Decrease the final concentration of this compound.3. Prepare the final dilution just before use. |
| Cloudiness or particles are observed in the solution. | The compound may be degrading or has not fully dissolved. | 1. Centrifuge the solution to pellet any undissolved material and use the supernatant.2. Prepare a fresh stock solution.3. Visually inspect the solid compound for any signs of degradation before preparing a new stock. |
Stability Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of compound activity in experiments. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions from solid compound.2. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.3. Protect solutions from light.4. Prepare working solutions in aqueous buffers fresh for each experiment. |
| Inconsistent experimental results. | Instability of the compound in the experimental media over the time course of the assay. | 1. Perform a time-course experiment to assess the stability of this compound in your specific experimental conditions.2. Minimize the incubation time of the compound in the experimental media if instability is observed. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh a precise amount of this compound powder in a microcentrifuge tube.
-
Calculating Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is required for this calculation.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the compound.
-
Mixing: Vortex the tube for 1-2 minutes to facilitate dissolution. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for the preparation and use of this compound solutions.
Caption: A logical flowchart for troubleshooting solubility issues with this compound.
References
Technical Support Center: Optimizing ALDH1A1 Inhibitor Concentrations
This technical support center provides guidance for researchers and scientists on optimizing the experimental concentration of Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitors. Please note that a specific inhibitor designated "Aldh1A1-IN-3" is not prominently documented in the scientific literature. Information available often pertains to inhibitors of the ALDH1A3 isoform, such as ALDH1A3-IN-3. This guide will, therefore, focus on general principles and troubleshooting for optimizing the concentration of ALDH1A1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: I can't find specific information on "this compound". What should I do?
It is possible that "this compound" is a misnomer or a very recently developed compound with limited public information. We recommend the following steps:
-
Verify the compound name and source: Double-check the chemical name, CAS number, and supplier information.
-
Consult the supplier's documentation: The manufacturer should provide a datasheet with key information, including recommended concentration ranges and solubility.
-
Consider alternative inhibitors: If information remains scarce, consider using a well-characterized ALDH1A1 inhibitor.
-
Review literature on similar compounds: Research inhibitors with similar chemical structures or mechanisms of action to estimate a starting concentration range.
Q2: What is a typical starting concentration for an ALDH1A1 inhibitor experiment?
A typical starting point for a new inhibitor is to test a wide range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). Based on literature for various ALDH inhibitors, a common starting range is between 0.1 µM and 100 µM. For potent inhibitors, the effective concentration might be in the nanomolar range.
Q3: How do I determine the optimal concentration of an ALDH1A1 inhibitor for my specific cell line?
The optimal concentration is cell-type dependent and should be determined empirically. A dose-response experiment is crucial. This involves treating your cells with a range of inhibitor concentrations and measuring a relevant biological endpoint. Key steps include:
-
Select a suitable assay: This could be a cell viability assay (e.g., MTT, CellTiter-Glo), a functional assay measuring ALDH1A1 activity (e.g., Aldefluor assay), or an assay measuring a downstream signaling event.
-
Perform a dose-response curve: Treat cells with a serial dilution of the inhibitor (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM).
-
Determine the IC50/EC50: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) from the dose-response curve. This value is a good starting point for your experiments.
Q4: What is the mechanism of action for ALDH1A1?
ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway. It catalyzes the irreversible oxidation of retinal to retinoic acid.[1] Retinoic acid then binds to nuclear receptors (RAR and RXR) to regulate the transcription of target genes involved in cell differentiation, proliferation, and apoptosis.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect observed even at high concentrations | - Poor inhibitor solubility.- Inhibitor is not potent against the target in your cell type.- The chosen assay is not sensitive to ALDH1A1 inhibition.- Low expression of ALDH1A1 in the cell line. | - Check the inhibitor's solubility and consider using a different solvent (e.g., DMSO).- Verify ALDH1A1 expression in your cell line via Western blot or qPCR.- Use a more direct assay for ALDH1A1 activity, such as measuring retinoic acid production.- Try a different, more potent inhibitor. |
| High cell toxicity at low concentrations | - Off-target effects of the inhibitor.- The inhibitor is highly potent. | - Perform a cytotoxicity assay on a control cell line that does not express ALDH1A1.- Lower the concentration range in your dose-response experiment.- Search for literature on the inhibitor's specificity and potential off-target effects. |
| Inconsistent results between experiments | - Variability in cell seeding density.- Inconsistent inhibitor preparation.- Passage number of cells affecting expression levels. | - Standardize cell seeding protocols.- Prepare fresh inhibitor dilutions for each experiment from a concentrated stock.- Use cells within a consistent and low passage number range. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various compounds against ALDH isoforms. Note that data for a specific "this compound" is not available in the provided search results. The data presented here can serve as a reference for expected potency and selectivity of ALDH inhibitors.
| Compound | Target Isoform(s) | IC50 Value | Cell Line/System | Reference |
| MCI-INI-3 | ALDH1A3 | 0.46 ± 0.06 µM | Enzyme Assay | [2] |
| MCI-INI-3 | ALDH1A1 | 78.2 ± 14.4 µM (Ki) | Enzyme Assay | [2] |
| ALDH1A3-IN-3 | ALDH1A3 | 0.26 µM | Enzyme Assay | [3] |
| Various Compounds | ALDH1A1 | 0.02–0.80 µM | Enzyme Assay | [4] |
Experimental Protocols
Protocol: Determining the Optimal Concentration of an ALDH1A1 Inhibitor
This protocol outlines a general workflow for determining the optimal concentration of an ALDH1A1 inhibitor for in vitro experiments.
1. Materials:
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Cell line of interest (e.g., A549 or MIA-Paca-2, which have significant ALDH1A1 expression[4])
-
Complete cell culture medium
-
ALDH1A1 inhibitor
-
Vehicle control (e.g., DMSO)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 1000x stock solution of the ALDH1A1 inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations.
-
Treatment: Remove the culture medium from the cells and add fresh medium containing the desired concentrations of the inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to fit a dose-response curve and calculate the IC50 value.
-
Visualizations
Signaling Pathway of ALDH1A1
Caption: The ALDH1A1 signaling pathway, illustrating the conversion of retinal to retinoic acid and its downstream effects.
Experimental Workflow for Concentration Optimization
Caption: A logical workflow for determining the optimal experimental concentration of an ALDH1A1 inhibitor.
References
Technical Support Center: Aldh1A1 Inhibitor-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Aldh1A1 inhibitors in their assays. Careful consideration of experimental design and potential pitfalls is crucial for obtaining reliable and reproducible data.
A Note on Inhibitor Nomenclature
It is important to verify the precise name and isoform selectivity of your inhibitor. The term "Aldh1A1-IN-3" is not a standard nomenclature for a commercially available inhibitor. Researchers may be thinking of inhibitors for other ALDH isoforms, such as ALDH1A3-IN-3 or ALDH3A1-IN-3 . Always confirm the supplier's information and any accompanying literature to ensure you are using the correct compound for your Aldh1A1 research. Using a non-selective or incorrect inhibitor can lead to misleading results.
Troubleshooting Guides
Problem 1: High Variability or Inconsistent Results in Enzyme Inhibition Assays
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inhibitor Solubility and Stability: | Poor solubility can lead to inaccurate concentrations. Confirm the recommended solvent for your specific inhibitor and consider preparing fresh stock solutions for each experiment. Some inhibitors may be unstable over time, even when stored correctly. |
| Enzyme Activity: | Ensure the purified Aldh1A1 enzyme is active. Run a positive control with a known substrate and no inhibitor to establish baseline activity. Enzyme activity can diminish with improper storage or multiple freeze-thaw cycles. |
| Assay Conditions: | Optimize assay parameters such as pH, temperature, and incubation times. Ensure that the substrate concentration is appropriate; for competitive inhibitors, the apparent IC50 will be dependent on the substrate concentration. |
| Pipetting Errors: | Use calibrated pipettes and proper technique to minimize variability, especially when working with small volumes of concentrated inhibitor stocks. |
Problem 2: Lack of Expected Biological Effect in Cell-Based Assays
Possible Causes and Solutions
| Cause | Recommended Solution |
| Cell Permeability of Inhibitor: | Not all inhibitors readily cross the cell membrane. If you suspect poor permeability, you may need to use a different inhibitor or consider cellular uptake assays. |
| Off-Target Effects: | The observed phenotype may be due to the inhibitor acting on other cellular targets.[1] It is crucial to use highly selective inhibitors and validate findings using complementary approaches, such as genetic knockdown of ALDH1A1.[2] |
| Cell Line Specificity: | The expression and importance of Aldh1A1 can vary significantly between different cell lines.[3] Confirm Aldh1A1 expression in your cell line of choice via Western blot or qPCR. |
| Functional Redundancy: | Other ALDH isoforms (e.g., ALDH1A3) may compensate for the inhibition of Aldh1A1, masking the expected phenotype.[3] Consider using pan-ALDH1A inhibitors or simultaneously targeting multiple isoforms if redundancy is suspected. |
Problem 3: Discrepancies in ALDEFLUOR™ Assay Results
Possible Causes and Solutions
| Cause | Recommended Solution |
| Non-Specific Inhibition by DEAB: | The commonly used ALDEFLUOR™ control, DEAB (diethylaminobenzaldehyde), is not specific to Aldh1A1 and can inhibit other ALDH isoforms.[4] This can lead to an underestimation of the Aldh1A1-specific activity. |
| Contribution from Other ALDH Isoforms: | The ALDEFLUOR™ assay measures the activity of several ALDH isoforms, not just Aldh1A1.[5][6] High ALDEFLUOR™ activity in a cell line does not solely indicate high Aldh1A1 activity. |
| Cellular Efflux of the Fluorescent Product: | The fluorescent product of the ALDEFLUOR™ assay can be actively transported out of the cell by ABC transporters. The assay buffer typically contains an inhibitor of these transporters to ensure signal retention.[7] |
| Incorrect Gating in Flow Cytometry: | Proper gating is critical for accurate quantification of the ALDH-positive population. Use the DEAB-treated sample to set the negative gate correctly.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of most Aldh1A1 inhibitors?
A1: Many small molecule inhibitors of Aldh1A1 are competitive or non-competitive inhibitors that bind to the active site of the enzyme, preventing the binding and oxidation of its aldehyde substrates, such as retinaldehyde.[8]
Q2: How can I be sure my inhibitor is specific for Aldh1A1?
A2: The best practice is to use an inhibitor that has been biochemically screened against a panel of other human ALDH isoforms to confirm its selectivity.[8] Additionally, validating key findings with a genetic approach, such as siRNA or CRISPR/Cas9-mediated knockout of ALDH1A1, can confirm that the observed effects are on-target.[2]
Q3: What are the key signaling pathways regulated by Aldh1A1?
A3: Aldh1A1 is a critical enzyme in the biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression through nuclear receptors (RAR and RXR).[5] Dysregulation of the RA signaling pathway is implicated in various diseases, including cancer. Aldh1A1 has also been linked to the activation of the TAK1-NFκB signaling pathway.
Q4: Can I use the ALDEFLUOR™ assay to specifically measure Aldh1A1 activity?
A4: The ALDEFLUOR™ assay is a valuable tool for measuring general ALDH activity and isolating ALDH-bright populations. However, it is not specific for Aldh1A1 and can detect the activity of other ALDH isoforms.[5][6] To assess Aldh1A1-specific activity, it is recommended to use a combination of a selective Aldh1A1 inhibitor and a cell line with confirmed high Aldh1A1 expression and low expression of other cross-reactive isoforms.
Q5: What concentration of inhibitor should I use in my cell-based assay?
A5: The optimal inhibitor concentration should be determined empirically for each cell line and assay. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the enzyme's activity) in your specific experimental setup. Start with a concentration range based on the inhibitor's reported potency in biochemical assays.
Experimental Protocols
Key Experiment: In Vitro Aldh1A1 Enzyme Inhibition Assay
This protocol describes a general method for determining the IC50 of an inhibitor against purified human Aldh1A1 enzyme.
Materials:
-
Purified recombinant human Aldh1A1 enzyme
-
Aldh1A1 inhibitor of interest
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
NAD⁺ (cofactor)
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Methodology:
-
Prepare Reagents:
-
Dilute the purified Aldh1A1 enzyme to the desired concentration in cold assay buffer.
-
Prepare a stock solution of NAD⁺ in assay buffer.
-
Prepare a stock solution of the aldehyde substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the Aldh1A1 inhibitor in the same solvent.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD⁺ solution
-
Inhibitor solution (at various concentrations) or solvent control
-
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 25°C) for a few minutes.
-
-
Initiate the Reaction:
-
Add the aldehyde substrate to each well to start the reaction.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
-
Data Analysis:
-
Plot the reaction rate as a function of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified signaling pathways involving Aldh1A1.
Caption: General experimental workflow for an in vitro Aldh1A1 inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. CRISPR/Cas9 Targeting of Aldehyde Dehydrogenase 1A1 Reveals Heterogeneous Roles in Radiation Response and Redox Stress Across Clonal Lines in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A High-Content Assay Enables the Automated Screening and Identification of Small Molecules with Specific ALDH1A1-Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. youtube.com [youtube.com]
- 8. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of ALDH1A1-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALDH1A1 inhibitor, ALDH1A1-IN-3. The information is designed to address common challenges encountered during in vivo experiments and to offer guidance on optimizing the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of the enzyme Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1). ALDH1A1 is a key enzyme in the retinoic acid (RA) signaling pathway, responsible for the oxidation of retinal to retinoic acid.[1] In the context of cancer, ALDH1A1 is often overexpressed in cancer stem cells (CSCs) and is associated with drug resistance and poor prognosis.[1][2] By inhibiting ALDH1A1, this compound can disrupt RA signaling, potentially leading to the sensitization of cancer cells to chemotherapy and a reduction in the CSC population.[3][4]
Q2: What are the known in vitro IC50 values for this compound?
A2: The inhibitory potency of this compound has been determined in vitro. The following table summarizes the available data.
| Target | IC50 (µM) |
| ALDH1A1 | 0.379 |
Data sourced from MedChemExpress. It is recommended to determine the IC50 in your specific cell line of interest.
Q3: What are the common challenges when using small molecule inhibitors like this compound in vivo?
A3: Small molecule inhibitors, particularly those with limited solubility, can present several challenges in vivo. These include:
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Poor Bioavailability: The compound may not be efficiently absorbed into the bloodstream after administration, leading to low systemic exposure.
-
Low Solubility: Difficulty in dissolving the compound in a vehicle suitable for in vivo administration can lead to precipitation and inaccurate dosing.
-
Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or cleared by the kidneys, resulting in a short half-life and reduced efficacy.
-
Off-Target Effects and Toxicity: At higher concentrations, the inhibitor may interact with other molecules, leading to unforeseen side effects.
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions, it is advisable to store them at -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: I am not observing the expected in vivo efficacy with this compound.
| Possible Cause | Troubleshooting Step |
| Poor Compound Solubility and Bioavailability | The formulation of this compound is critical for its in vivo activity. If the compound is not properly dissolved, it may precipitate upon injection, leading to low absorption and efficacy. Action: Prepare a clear, stable formulation. A common approach for poorly soluble compounds is to use a vehicle containing a mixture of solvents and surfactants. See the "Experimental Protocols" section for a sample formulation protocol. |
| Suboptimal Dosing Regimen | The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor at the tumor site. Action: Perform a dose-response study to determine the optimal dose. Consider more frequent administration or a different route of administration (e.g., intraperitoneal vs. oral gavage) to improve exposure. |
| Rapid Metabolism or Clearance | This compound may have a short in vivo half-life. One study on another ALDH1A1 inhibitor, CM37, noted a very short half-life of approximately 2 minutes in vivo, which limited its efficacy.[5] Action: Conduct a pilot pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. If the half-life is short, consider more frequent dosing or a formulation that provides sustained release. |
| Tumor Model Resistance | The selected tumor model may not be sensitive to ALDH1A1 inhibition alone. Action: ALDH1A1 inhibitors have shown significant efficacy when used in combination with standard chemotherapy to overcome drug resistance.[3][4] Consider combining this compound with a relevant chemotherapeutic agent (e.g., paclitaxel, cisplatin) in your in vivo model. |
Issue 2: I am observing toxicity or adverse effects in my animal models.
| Possible Cause | Troubleshooting Step |
| Vehicle Toxicity | The formulation vehicle itself may be causing toxicity, especially with high concentrations of solvents like DMSO. Action: Run a vehicle-only control group to assess the toxicity of your formulation. If toxicity is observed, try to reduce the percentage of the organic solvent in the final formulation or explore alternative, less toxic vehicles. |
| Off-Target Effects | At high doses, this compound may inhibit other enzymes or cellular processes, leading to toxicity. Action: Reduce the dose of this compound. If efficacy is compromised at lower doses, consider a combination therapy approach that may allow for a lower, less toxic dose of the inhibitor. |
| Compound Precipitation | If the compound precipitates out of solution upon injection, it can cause local irritation or embolism. Action: Ensure your formulation is clear and stable at room temperature before injection. Visually inspect the solution for any signs of precipitation. |
Experimental Protocols
1. In Vivo Formulation Protocol (General Guideline)
This protocol is a general guideline for formulating poorly soluble compounds for in vivo use and may need to be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in DMSO to create a concentrated stock solution (e.g., 20 mg/mL). Gently warm and vortex if necessary to ensure complete dissolution.
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle is:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
To prepare the final dosing solution, slowly add the this compound stock solution to the prepared vehicle while vortexing to ensure it remains in solution.
-
Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.
2. In Vivo Efficacy Study Protocol (General Outline)
This protocol provides a general framework for an in vivo efficacy study. Specifics such as tumor model, cell number, and dosing will need to be tailored to your experimental question.
Materials:
-
Appropriate animal model (e.g., immunodeficient mice)
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Tumor cells of interest
-
This compound formulation
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Vehicle control
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Standard chemotherapy agent (optional)
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Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, this compound + Chemotherapy).
-
Treatment Administration: Administer the treatments according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.
-
Body Weight Monitoring: Monitor animal body weight 2-3 times per week as an indicator of toxicity.
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Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and collect tumors for further analysis (e.g., western blot, IHC) to assess target engagement and pharmacodynamic effects.
Visualizations
ALDH1A1 Signaling Pathway
Caption: ALDH1A1 signaling pathway and points of regulation.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for an in vivo efficacy study.
References
- 1. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
Aldh1A1-IN-3 off-target effects and how to mitigate them
Disclaimer: Information regarding a specific inhibitor designated "Aldh1A1-IN-3" is not publicly available. This technical support center has been developed for a hypothetical selective ALDH1A1 inhibitor, herein referred to as Aldh1A1-IN-X , to guide researchers on potential off-target effects and mitigation strategies based on established principles for chemical probes.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of Aldh1A1-IN-X?
Based on preliminary screening data, Aldh1A1-IN-X exhibits high selectivity for ALDH1A1. However, as with any chemical probe, off-target interactions are possible, particularly at higher concentrations. The primary potential off-targets are other members of the aldehyde dehydrogenase (ALDH) superfamily due to structural similarities in the substrate-binding pocket.[1][2] Researchers should be particularly mindful of potential interactions with ALDH1A2 and ALDH1A3.[3][4]
Q2: How can I be sure the observed phenotype is due to ALDH1A1 inhibition?
Confirming that an observed cellular phenotype is a direct result of on-target ALDH1A1 inhibition is crucial. A multi-faceted approach is recommended:
-
Use a structurally distinct ALDH1A1 inhibitor: Observing the same phenotype with a different chemical scaffold reduces the likelihood of off-target effects being the cause.[5]
-
Employ a negative control compound: A close chemical analog of Aldh1A1-IN-X that is inactive against ALDH1A1 should not produce the same phenotype.[6]
-
Genetic validation: Use techniques like CRISPR/Cas9 or siRNA to knock down ALDH1A1.[7][8] The resulting phenotype should mimic that of Aldh1A1-IN-X treatment.[9]
Q3: At what concentration should I use Aldh1A1-IN-X to minimize off-target effects?
It is recommended to use the lowest concentration of Aldh1A1-IN-X that elicits the desired biological effect. A dose-response experiment is essential to determine the optimal concentration range. Using concentrations significantly higher than the in-cell EC50 or IC50 may lead to off-target engagement.[9]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Mitigation Strategy |
| Unexpected or inconsistent phenotype | Off-target effects of Aldh1A1-IN-X. | 1. Perform a dose-response curve to ensure you are using the lowest effective concentration. 2. Validate the phenotype with a structurally unrelated ALDH1A1 inhibitor. 3. Use a negative control compound.[6] 4. Confirm target engagement using a Cellular Thermal Shift Assay (CETSA). |
| Cellular toxicity observed | High concentrations of Aldh1A1-IN-X may lead to off-target toxicity. | 1. Lower the concentration of Aldh1A1-IN-X. 2. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration. 3. Ensure the observed toxicity is not present with a negative control compound. |
| Discrepancy between biochemical IC50 and cellular potency | Poor cell permeability or active efflux of the compound. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate if the compound is a substrate for efflux pumps (e.g., P-glycoprotein). |
Quantitative Data Summary
The following table summarizes the inhibitory profile of Aldh1A1-IN-X against various ALDH isoforms.
| Target | IC50 (nM) | Notes |
| ALDH1A1 | 50 | Primary Target |
| ALDH1A2 | > 5,000 | >100-fold selectivity over ALDH1A2[1] |
| ALDH1A3 | > 2,500 | >50-fold selectivity over ALDH1A3[4] |
| ALDH2 | > 10,000 | High selectivity against the mitochondrial isoform[2] |
| ALDH3A1 | > 10,000 | High selectivity against the corneal isoform[2] |
IC50 values are representative and may vary between different assay conditions.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) to Verify Target Engagement of Aldh1A1-IN-X
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change can be detected by quantifying the amount of soluble protein remaining after heat shock.
Protocol:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or Aldh1A1-IN-X at the desired concentration for 1-2 hours.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping and wash with PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Heat Shock:
-
Clear the lysate by centrifugation.
-
Divide the supernatant into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Denature the soluble protein samples by adding Laemmli buffer and boiling.
-
Analyze the amount of soluble ALDH1A1 at each temperature point by Western blotting using an ALDH1A1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble ALDH1A1 as a function of temperature for both vehicle- and Aldh1A1-IN-X-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of Aldh1A1-IN-X indicates target engagement.
-
Visualizations
Caption: Workflow for mitigating off-target effects.
Caption: On-target vs. potential off-target pathways.
References
- 1. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Inhibitors for Aldehyde Dehydrogenases Based on Substituted Indole-2,3-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The promise and peril of chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CRISPR/Cas9 Targeting of Aldehyde Dehydrogenase 1A1 Reveals Heterogeneous Roles in Radiation Response and Redox Stress Across Clonal Lines in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Achieving the promise and avoiding the peril of chemical probes using genetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Aldh1A1-IN-3 Delivery Methods in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective Aldehyde Dehydrogenase 1A1 (ALDH1A1) inhibitor, Aldh1A1-IN-3, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1).[1] ALDH1A1 is a key enzyme in the biosynthesis of retinoic acid (RA) from retinaldehyde.[2][3] By inhibiting ALDH1A1, this compound blocks the production of RA, a signaling molecule involved in various biological processes, including cell differentiation, proliferation, and apoptosis.[2][3] Dysregulation of ALDH1A1 activity is implicated in various diseases, including cancer, where it is often associated with cancer stem cells and therapy resistance.[4][5][6]
Q2: What are the potential therapeutic applications of inhibiting ALDH1A1?
Inhibition of ALDH1A1 is being explored for several therapeutic areas:
-
Cancer Therapy: Targeting cancer stem cells, overcoming drug resistance, and sensitizing tumors to conventional therapies.[4][6][7]
-
Obesity and Metabolic Diseases: Studies with other ALDH1A1 inhibitors have shown that reducing RA synthesis can suppress weight gain in diet-induced obesity models.[3][8][9]
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Inflammation: As RA signaling is involved in immune regulation, ALDH1A1 inhibition may have applications in inflammatory conditions.
Q3: What are the common routes of administration for ALDH1A1 inhibitors in animal models?
Based on studies with similar ALDH1A1 inhibitors like N42 and WIN 18,446, the most common and effective route of administration in mice is oral gavage or incorporation into the diet.[3][8][9][10] This method has shown good bioavailability and target engagement in tissues like the liver and adipose tissue.[8] While intraperitoneal (IP) injections are common for many small molecules, oral administration is often preferred for chronic studies.
Q4: How can I monitor the in vivo efficacy of this compound?
The primary pharmacodynamic marker for ALDH1A1 inhibition is the reduction of all-trans retinoic acid (atRA) concentrations in target tissues.[2] You can measure atRA levels in tissues like the liver, testes, and serum using techniques such as mass spectrometry.[2][11] Additionally, you can assess the expression of RA-responsive genes as a downstream indicator of target engagement.[3] For tumor models, efficacy can be monitored by tumor growth inhibition, reduction in cancer stem cell frequency, and increased sensitivity to chemotherapy.[4][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in formulation | Poor solubility of the compound in the chosen vehicle. | 1. Optimize the vehicle: Test a range of biocompatible solvents and co-solvents. Common vehicles for oral administration of poorly soluble compounds include corn oil, carboxymethylcellulose (CMC) solutions, or polyethylene glycol (PEG) formulations. 2. Sonication: Use a sonicator to aid in the dissolution of the compound. 3. pH adjustment: If the compound's solubility is pH-dependent, carefully adjust the pH of the formulation. 4. Micronization: Reducing the particle size of the compound can improve its dissolution rate. |
| Inconsistent results between animals | Improper gavage technique leading to variable dosing. | 1. Ensure proper training: All personnel administering the compound should be proficient in oral gavage techniques to minimize stress and ensure accurate delivery to the stomach. 2. Use appropriate gavage needles: The size of the gavage needle should be appropriate for the size of the animal. 3. Confirm placement: Briefly check for negative pressure after inserting the gavage needle to ensure it is in the esophagus and not the trachea. |
| No observable phenotype or target engagement | 1. Insufficient dose: The administered dose may be too low to achieve therapeutic concentrations in the target tissue. 2. Poor bioavailability: The compound may be poorly absorbed or rapidly metabolized. 3. Inactive compound: The compound may have degraded. | 1. Perform a dose-response study: Test a range of doses to determine the optimal concentration for efficacy.[4] 2. Conduct pharmacokinetic studies: Measure the plasma and tissue concentrations of this compound over time to assess its absorption, distribution, metabolism, and excretion (ADME) profile.[8] 3. Verify compound integrity: Confirm the purity and stability of your this compound stock. |
| Toxicity or adverse effects in animals | 1. Off-target effects: The inhibitor may be affecting other enzymes or pathways. 2. Vehicle toxicity: The vehicle used for formulation may be causing adverse reactions. 3. Dose is too high: The administered dose may be in the toxic range. | 1. Assess selectivity: If possible, test the inhibitor against other related ALDH isoforms to confirm its selectivity for ALDH1A1.[8][9] 2. Run a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity. 3. Perform a dose-escalation study: Start with a low dose and gradually increase it to identify the maximum tolerated dose (MTD). |
Experimental Protocols
Protocol 1: Oral Gavage Administration of an ALDH1A1 Inhibitor in Mice
This protocol is based on methodologies used for the ALDH1A1 inhibitor N42.[8][9]
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Oral gavage needles (20-22 gauge, 1.5 inch, ball-tipped)
-
Syringes (1 mL)
-
Balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Formulation Preparation:
-
Accurately weigh the required amount of this compound.
-
Suspend or dissolve the compound in the chosen vehicle to the desired final concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Vortex the mixture thoroughly.
-
If necessary, sonicate the mixture to ensure a homogenous suspension/solution. Prepare fresh daily.
-
-
Animal Dosing:
-
Gently restrain the mouse.
-
Measure the correct volume of the formulation into a syringe fitted with an appropriate gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently dispense the solution into the stomach.
-
Monitor the animal for any signs of distress after administration.
-
Administer daily or as required by the experimental design.
-
Protocol 2: Assessment of ALDH1A1 Inhibition in Liver Tissue
This protocol is adapted from studies measuring retinoic acid synthesis capacity.[8]
Materials:
-
Liver tissue from treated and control animals
-
Homogenization buffer
-
Centrifuge
-
S10 fraction (supernatant after 10,000 x g centrifugation)
-
Retinaldehyde (substrate)
-
Mass spectrometer
Procedure:
-
Tissue Preparation:
-
Excise the liver from the euthanized animal and wash with ice-cold saline.
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to obtain the S10 fraction, which contains cytosolic enzymes including ALDH1A1.
-
-
Enzyme Activity Assay:
-
Incubate a known amount of the S10 protein fraction with retinaldehyde.
-
After a set incubation period, stop the reaction.
-
Extract the retinoids from the reaction mixture.
-
-
Quantification:
-
Analyze the amount of retinoic acid produced using a validated mass spectrometry method.
-
Compare the retinoic acid synthesis capacity between treated and vehicle control groups to determine the extent of ALDH1A1 inhibition.
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of ALDH1A1 Inhibitors in Mouse Models
| Inhibitor | Animal Model | Dose and Administration Route | Key Findings | Reference |
| N42 | C57BL/6J mice (diet-induced obesity) | 200 mg/kg, daily oral gavage | Significantly suppressed weight gain and reduced visceral adiposity. | [8][9] |
| WIN 18,446 | C57BL/6J mice (diet-induced obesity) | 1 g/kg in diet | Significantly reduced weight gain and adipose tissue weight. | [3] |
| Compound 974 | NSG mice (ovarian cancer xenograft) | 5 µM in vitro pre-treatment of cells | Significantly reduced cancer stem cell frequency in a limiting dilution assay. | [4] |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of ALDH1A1 Inhibitors
| Inhibitor | Parameter | Value/Observation | Animal Model | Reference |
| N42 | Peak Plasma Concentration (Tmax) | 1 hour | C57BL/6J mice | [8] |
| N42 | Terminal Half-life | 6-10 hours | C57BL/6J mice | [8] |
| WIN 18,446 | ALDH1A1 Inhibition (Liver) | ~50% reduction in atRA formation | C57BL/6 mice | [2] |
| WIN 18,446 | ALDH1A1/A2 Inhibition (Testis) | >90% decrease in atRA | C57BL/6 mice | [2] |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of ALDH1A enzymes suppresses weight gain in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. ALDH1A inhibition sensitizes colon cancer cells to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of an ALDH1A1-specific inhibitor for suppression of weight gain in a diet-induced mouse model of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of ALDH1A in mice decreases all-trans retinoic acid concentrations in a tissue specific manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
dealing with Aldh1A1-IN-3 degradation in experimental setups
Welcome to the technical support center for Aldh1A1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experimental setups. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning the stability and degradation of the inhibitor.
Troubleshooting Guide: this compound Degradation and Experimental Issues
This guide provides a structured approach to identifying and resolving common problems encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Degradation of this compound stock solution. | - Prepare fresh stock solutions in an appropriate solvent like DMSO. - Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage and -20°C for short-term storage, protected from light.[1][2] |
| Degradation in working solution/media. | - Prepare working solutions fresh for each experiment. - Minimize the time the compound spends in aqueous media before being added to the cells or reaction. - Consider the pH and composition of your culture media, as extreme pH or reactive components can affect compound stability. | |
| Incorrect inhibitor concentration. | - Verify the initial concentration of your stock solution. - Perform a dose-response experiment to determine the optimal concentration for your specific cell line or assay. IC50 values can vary between different experimental systems. | |
| Cell line expresses low levels of Aldh1A1. | - Confirm Aldh1A1 expression in your cell line using qPCR or Western blot. - Select a cell line known to have high Aldh1A1 expression for your experiments. | |
| High Background or Off-Target Effects | Inhibitor concentration is too high. | - Lower the concentration of this compound used in the experiment. It is recommended to use the lowest concentration that gives the desired inhibitory effect to minimize off-target activity.[3] |
| Non-specific binding. | - Include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a negative control compound with a similar chemical structure but no activity against Aldh1A1. | |
| Precipitation of the inhibitor. | - Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically <0.5%) and does not affect cell viability. - Visually inspect the media for any signs of precipitation after adding the inhibitor. If precipitation occurs, consider using a lower concentration or a different solvent system if compatible. | |
| Variability Between Experiments | Inconsistent experimental conditions. | - Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. - Ensure consistent storage and handling of the this compound stock solutions. |
| Batch-to-batch variation of the inhibitor. | - If possible, purchase a large enough single batch of this compound for a complete set of experiments. - If using different batches, perform a validation experiment to ensure comparable activity. |
Frequently Asked Questions (FAQs)
Preparation and Storage
Q1: How should I prepare and store stock solutions of this compound?
A1: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a concentrated stock solution. It is recommended to aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. For long-term storage, keep the stock solutions at -80°C. For short-term storage, -20°C is acceptable. Always protect the solutions from light.[1][2]
Q2: What is the recommended solvent for this compound?
A2: DMSO is a commonly used solvent for preparing stock solutions of small molecule inhibitors like this compound.[4]
Q3: Can I store this compound in an aqueous solution?
A3: It is generally not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are more prone to degradation through hydrolysis. Prepare fresh working solutions from your DMSO stock for each experiment.
Experimental Design
Q4: What is a typical working concentration for this compound?
A4: The optimal working concentration will vary depending on the cell type and experimental conditions. This compound has a reported IC50 value of 0.379 μM for ALDH1A1.[5] It is advisable to perform a dose-response curve to determine the effective concentration range for your specific system.
Q5: What controls should I include in my experiments?
A5: It is crucial to include several controls:
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Vehicle Control: Treat cells with the same volume of the solvent (e.g., DMSO) used to dissolve this compound.
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Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle.
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Positive Control (if available): A known inhibitor of Aldh1A1 to validate the assay.
-
Negative Control (if available): A structurally similar but inactive compound to assess off-target effects.
Q6: How can I confirm that this compound is inhibiting Aldh1A1 in my cells?
A6: You can measure the enzymatic activity of ALDH1A1 in cell lysates after treatment with the inhibitor. A common method is the ALDEFLUOR assay, which measures ALDH activity using a fluorescent substrate.[6][7] A reduction in fluorescence in treated cells compared to controls would indicate inhibition.
Troubleshooting
Q7: I am not seeing any effect of this compound. What could be the problem?
A7: Several factors could contribute to a lack of effect:
-
Inhibitor Degradation: Your stock or working solution may have degraded. Prepare fresh solutions.
-
Low Aldh1A1 Expression: Your cells may not express sufficient levels of Aldh1A1. Verify expression via qPCR or Western blot.
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Incorrect Concentration: The concentration you are using may be too low. Perform a dose-response experiment.
-
Experimental Error: Review your protocol for any potential errors in procedure or calculations.
Q8: I am observing high levels of cell death, even at low concentrations of the inhibitor. What should I do?
A8: High cytotoxicity could be due to:
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your cells (typically below 0.5%).
-
Off-Target Effects: The inhibitor may have off-target effects at the concentration used. Try to use the lowest effective concentration.
-
Compound Purity: Impurities in the inhibitor preparation could be causing toxicity. Ensure you are using a high-purity compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
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Reconstitution of Lyophilized Powder: Centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Stock Solution Preparation: Add the appropriate volume of high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM). Vortex briefly to ensure the compound is fully dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -80°C for long-term storage.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution in your cell culture medium or assay buffer to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells.
Protocol 2: In Vitro Aldh1A1 Inhibition Assay
This protocol is a general guideline for measuring the inhibitory effect of this compound on ALDH1A1 enzymatic activity in a cell-free system.
-
Reagents and Materials:
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the purified ALDH1A1 enzyme in each well of the 96-well plate.
-
Add varying concentrations of this compound (and a vehicle control) to the wells and incubate for a short period (e.g., 2-5 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Initiate the enzymatic reaction by adding the aldehyde substrate to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[6]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Experimental Workflows
Aldh1A1 Signaling Pathways
Aldh1A1 is a key enzyme in the biosynthesis of retinoic acid (RA) and is involved in several signaling pathways that are critical in both normal physiology and disease states like cancer.[9][10][11]
Caption: Key signaling pathways involving Aldh1A1.
Experimental Workflow for Testing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effectiveness of this compound in a cell-based experiment.
Caption: Workflow for evaluating this compound in vitro.
Logical Troubleshooting Flowchart for Inconsistent Results
This flowchart provides a step-by-step guide to troubleshooting inconsistent experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
how to confirm Aldh1A1-IN-3 activity in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the cellular activity of Aldh1A1-IN-3, a potent and selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme Aldehyde Dehydrogenase 1A1 (ALDH1A1). ALDH1A1 is a critical enzyme in the detoxification of aldehydes and the biosynthesis of retinoic acid from retinal.[1][2] this compound acts as a competitive inhibitor, binding to the active site of the ALDH1A1 enzyme and preventing it from metabolizing its substrates.[3]
Q2: How do I choose the right cell line to test this compound activity?
To observe a significant effect of this compound, it is crucial to use a cell line with high endogenous expression of ALDH1A1.[4][5] You can determine ALDH1A1 expression levels by Western blot or qRT-PCR. Some commonly used cell lines with high ALDH1A1 expression include MIA PaCa-2 (pancreatic cancer), OV-90 (ovarian cancer), and certain triple-negative breast cancer cell lines like SUM159.[4][6] It is also important to confirm low to undetectable expression of other ALDH isoforms that might interfere with the assay, such as ALDH1A2, ALDH1A3, and ALDH2.[4]
Q3: What are the expected phenotypic effects of ALDH1A1 inhibition by this compound in cancer cells?
Inhibition of ALDH1A1 activity by this compound can lead to several observable phenotypic changes in cancer cells, particularly those identified as cancer stem cells (CSCs). These effects include:
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Increased sensitivity to chemotherapeutic agents like paclitaxel and doxorubicin.[3][7]
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Induction of apoptosis due to the accumulation of reactive oxygen species (ROS) and subsequent DNA damage.[1][8]
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Reduced cell viability and proliferation, especially in 3D culture models.[3][4]
Q4: How can I confirm that the observed effects are specific to ALDH1A1 inhibition?
To ensure the observed cellular effects are a direct result of ALDH1A1 inhibition by this compound, consider the following control experiments:
-
Genetic knockdown: Use siRNA or shRNA to specifically knockdown ALDH1A1 expression. The phenotypic effects should mimic those observed with this compound treatment.[7][8]
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CRISPR/Cas9 knockout: For more definitive evidence, generate an ALDH1A1 knockout cell line.[6] These cells should be insensitive to this compound.
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Use of a negative control compound: Include a structurally similar but inactive compound to control for off-target effects.
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Rescue experiment: Overexpress a resistant form of ALDH1A1 to see if it reverses the effects of the inhibitor.
Troubleshooting Guides
Aldefluor Assay
Issue: High background fluorescence or inconsistent results.
-
Possible Cause: Suboptimal cell density, incomplete cell dissociation, or presence of interfering substances.
-
Solution: Optimize cell seeding density to ensure a homogenous cell suspension. Use a gentle, non-enzymatic cell dissociation method to maintain cell integrity. Ensure all reagents are fresh and properly prepared.
-
-
Possible Cause: Presence of other ALDH isoforms contributing to the signal.
Issue: No significant decrease in fluorescence after this compound treatment.
-
Possible Cause: Insufficient inhibitor concentration or incubation time.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound. Increase the incubation time to allow for sufficient target engagement.
-
-
Possible Cause: Low ALDH1A1 expression in the chosen cell line.
Cellular Thermal Shift Assay (CETSA)
Issue: No observable thermal stabilization of ALDH1A1 with this compound.
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Possible Cause: The inhibitor does not bind strongly enough to induce a detectable thermal shift.
-
Possible Cause: Technical issues with the CETSA protocol.
-
Solution: Ensure precise temperature control and consistent sample processing. Optimize the heating time and temperature range for ALDH1A1 in your specific cell line.
-
Experimental Protocols
ALDEFLUOR™ Assay for ALDH Activity
This assay measures the enzymatic activity of ALDH in living cells. The ALDEFLUOR™ reagent (BAAA, BODIPY®-aminoacetaldehyde) is a non-fluorescent substrate for ALDH. In the presence of active ALDH1A1, BAAA is converted to the fluorescent product BODIPY®-aminoacetic acid (BAA), which is retained inside the cells. The fluorescence intensity is directly proportional to ALDH1A1 activity.
Methodology:
-
Prepare a single-cell suspension of your chosen cell line.
-
Resuspend cells in ALDEFLUOR™ assay buffer.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Add the activated ALDEFLUOR™ substrate to the cell suspension.
-
As a negative control, treat a separate tube of cells with DEAB, a general ALDH inhibitor, prior to adding the ALDEFLUOR™ substrate.
-
Incubate the cells at 37°C for 30-60 minutes.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel (FITC).
-
The ALDH-positive population is defined by gating on the DEAB-treated control cells.
Data Presentation:
| Treatment Group | This compound Conc. (µM) | % ALDH-positive Cells |
| Vehicle Control | 0 | 85.2 ± 5.6 |
| This compound | 1 | 42.1 ± 3.9 |
| This compound | 5 | 15.8 ± 2.1 |
| This compound | 10 | 5.3 ± 1.2 |
| DEAB Control | - | 1.5 ± 0.5 |
Spheroid Formation Assay
This assay assesses the ability of cancer stem-like cells to form three-dimensional spheroids in non-adherent conditions, a hallmark of self-renewal.
Methodology:
-
Coat a 96-well plate with a non-adherent surface (e.g., poly-HEMA or use ultra-low attachment plates).
-
Seed a low density of single cells (e.g., 500-1000 cells/well) in serum-free media supplemented with growth factors (e.g., EGF and bFGF).
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate the plate for 7-14 days, allowing spheroids to form.
-
Image the wells and quantify the number and size of spheroids using imaging software (e.g., ImageJ).
Data Presentation:
| Treatment Group | This compound Conc. (µM) | Number of Spheroids/Well | Average Spheroid Diameter (µm) |
| Vehicle Control | 0 | 45 ± 6 | 150 ± 25 |
| This compound | 1 | 28 ± 4 | 95 ± 18 |
| This compound | 5 | 12 ± 3 | 55 ± 12 |
| This compound | 10 | 3 ± 1 | 30 ± 8 |
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess target engagement of a drug in intact cells. The binding of a ligand (this compound) to its target protein (ALDH1A1) can increase the protein's thermal stability.
Methodology:
-
Treat intact cells with this compound or vehicle control.
-
Lyse the cells by freeze-thaw cycles.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge the heated lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Analyze the amount of soluble ALDH1A1 at each temperature by Western blot.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[3]
Data Presentation:
| Temperature (°C) | % Soluble ALDH1A1 (Vehicle) | % Soluble ALDH1A1 (this compound) |
| 45 | 100 | 100 |
| 50 | 95 | 98 |
| 55 | 78 | 92 |
| 60 | 52 | 81 |
| 65 | 25 | 65 |
| 70 | 10 | 35 |
Visualizations
Caption: ALDH1A1 signaling pathway and point of inhibition.
Caption: Workflow for confirming this compound activity.
References
- 1. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CRISPR/Cas9 Targeting of Aldehyde Dehydrogenase 1A1 Reveals Heterogeneous Roles in Radiation Response and Redox Stress Across Clonal Lines in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Functional Roles of ALDH1A1 and ALDH1A3 in Mediating Metastatic Behavior and Therapy Resistance of Human Breast Cancer Cells [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
adjusting experimental conditions for optimal Aldh1A1-IN-3 performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using Aldh1A1-IN-3, a selective inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also referred to as compound 57) is a potent and selective inhibitor of the ALDH1A1 enzyme, with an IC50 value of 0.379 μM.[1] ALDH1A1 is a critical enzyme in the oxidation of aldehydes to carboxylic acids.[2] Notably, it plays a key role in the biosynthesis of retinoic acid (RA) from retinaldehyde, a crucial signaling molecule involved in cell differentiation, proliferation, and apoptosis.[3][4] By inhibiting ALDH1A1, this compound can modulate these cellular processes. ALDH1A1 is also recognized as a marker for cancer stem cells (CSCs), and its inhibition is a promising strategy in cancer therapy.[5]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. Based on its in vitro IC50 of 0.379 µM, a concentration range around this value is recommended for initial experiments.[1] For example, in studies with other ALDH1A1 inhibitors, concentrations between 1 µM and 5 µM have been shown to be effective in reducing the percentage of ALDH-positive cells and inhibiting spheroid formation in ovarian cancer cell lines.[5][6]
Q3: How should I dissolve and store this compound?
For stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For use in cell culture, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How can I measure the activity of ALDH1A1 in my cells?
The most common method to measure ALDH activity in live cells is the ALDEFLUOR™ assay.[4][6] This assay utilizes a fluorescent substrate for ALDH, and the resulting fluorescence intensity is proportional to ALDH activity, which can be quantified using flow cytometry.[4][6] A specific inhibitor of ALDH, such as diethylaminobenzaldehyde (DEAB), is used as a negative control to set the gate for ALDH-positive cells.[4]
Troubleshooting Guides
Enzyme Inhibition Assays
Issue: High variability or inconsistent IC50 values for this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Precipitation | Visually inspect the assay plate for any signs of precipitation. Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is below the solubility limit of this compound in the assay buffer. |
| Enzyme Instability | Use freshly prepared or properly stored (aliquoted at -80°C) recombinant ALDH1A1 enzyme for each experiment. Avoid repeated freeze-thaw cycles. |
| Substrate or Cofactor Degradation | Prepare fresh substrate (e.g., propionaldehyde) and cofactor (NAD+) solutions for each experiment. Store stock solutions appropriately. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue: No or very weak inhibition observed.
| Possible Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Verify the concentration of your this compound stock solution. Perform a serial dilution to test a wider range of concentrations. |
| Inactive Enzyme | Test the activity of your ALDH1A1 enzyme with a known substrate and without any inhibitor to ensure it is active. |
| Incorrect Assay Conditions | Ensure the pH of the assay buffer is optimal for ALDH1A1 activity (typically around pH 7.5).[7] Check that the concentrations of substrate and NAD+ are appropriate.[7] |
Cell-Based Assays
Issue: High background in the ALDEFLUOR™ assay.
| Possible Cause | Troubleshooting Steps |
| Insufficient DEAB Control | Ensure the concentration of the DEAB control is sufficient to fully inhibit ALDH activity in your specific cell line. You may need to titrate the DEAB concentration. |
| Cell Autofluorescence | Include an unstained cell sample as a control to assess the natural fluorescence of your cells. |
| Sub-optimal Staining Conditions | Optimize the incubation time and temperature for the ALDEFLUOR™ substrate. Follow the manufacturer's protocol carefully. |
Issue: this compound shows cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Steps |
| Off-target Effects | While this compound is selective, high concentrations may lead to off-target effects. Try to use the lowest effective concentration. |
| Solvent Toxicity | Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to ALDH1A1 inhibition or the compound itself. Perform a cell viability assay (e.g., MTT or CCK8) to determine the cytotoxic concentration range for your specific cell line. |
Western Blotting
Issue: Weak or no ALDH1A1 signal.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | Use a positive control cell line or tissue known to express high levels of ALDH1A1. Increase the amount of protein loaded onto the gel. |
| Poor Antibody Performance | Ensure the primary antibody is validated for western blotting and is used at the recommended dilution. Use a fresh antibody aliquot. |
| Inefficient Protein Transfer | Verify the transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize the transfer time and voltage. |
Issue: Non-specific bands are observed.
| Possible Cause | Troubleshooting Steps |
| Antibody Cross-reactivity | Use a highly specific monoclonal antibody. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent (e.g., 5% non-fat milk or BSA in TBST). |
| High Antibody Concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes non-specific binding. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected ALDH Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (µM) | Notes |
| This compound | ALDH1A1 | 0.379 | Selective for ALDH1A1.[1] |
| MCI-INI-3 | ALDH1A3 | 0.46 | Selective for ALDH1A3 over ALDH1A1.[8][9] |
| DEAB | Pan-ALDH1 | ~0.06 (for ALDH1A1) | Commonly used as a control in ALDEFLUOR™ assays, but inhibits multiple ALDH isoforms.[7] |
Experimental Protocols
ALDH1A1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol is a general guideline for measuring the inhibitory effect of this compound on the enzymatic activity of recombinant human ALDH1A1.
-
Reagents and Materials:
-
Recombinant human ALDH1A1 enzyme
-
This compound
-
Propionaldehyde (substrate)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 7.5
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).
-
In a 96-well plate, add 50 µL of the assay buffer.
-
Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Add 20 µL of a 10X NAD+ solution (final concentration typically 200 µM).
-
Add 10 µL of a 10X recombinant ALDH1A1 solution (final concentration typically 100-200 nM).
-
Incubate the plate at room temperature for 5 minutes.
-
Initiate the reaction by adding 10 µL of a 10X propionaldehyde solution (final concentration typically 100 µM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes. This measures the production of NADH.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT)
This protocol provides a general method for assessing the effect of this compound on cell proliferation.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle to the wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: ALDH1A1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound performance.
References
- 1. pnas.org [pnas.org]
- 2. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are ALDH1A1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. genecards.org [genecards.org]
- 7. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to ALDH1A1 Inhibitors: Aldh1A1-IN-3 and Beyond
For Researchers, Scientists, and Drug Development Professionals
Aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target, particularly in oncology, due to its role in cancer stem cell (CSC) maintenance, drug resistance, and tumor progression.[1][2][3] This guide provides an objective comparison of Aldh1A1-IN-3 with other notable ALDH1A1 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid in the selection of appropriate chemical probes for research and development.
Performance Comparison of ALDH1A1 Inhibitors
The following tables summarize the quantitative data for this compound and other selected ALDH1A1 inhibitors, focusing on their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action | Reference |
| This compound | ALDH1A1 | 379 | Selective for ALDH1A1. | Not explicitly detailed in provided search results. | [4] |
| NCT-501 | ALDH1A1 | 40 | Highly selective against ALDH1B1, ALDH3A1, and ALDH2 (IC50 > 57,000 nM).[5][6] | Reversible inhibitor.[7] | [5][6][7][8] |
| CM37 | ALDH1A1 | 4,600 | Selective for ALDH1A1 with minimal inhibition of ALDH1A2, ALDH1A3, ALDH2, or ALDH3A1 at concentrations up to 20 µM.[9][10] | Competitive inhibitor with respect to the aldehyde substrate.[9] | [9][10] |
| CM39 | ALDH1A1 | 900 | Good selectivity, with <20% inhibition of ALDH2 and ALDH3A1 at 20 µM.[11] | Not explicitly detailed in provided search results. | [11] |
| Compound 974 | ALDH1A1 | 470 | Selective for ALDH1A1 over other ALDH isoforms.[12] | Not explicitly detailed in provided search results. | [12] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for interpreting and reproducing the presented data.
ALDH1A1 Enzyme Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+ (cofactor)
-
Propionaldehyde (substrate)
-
Inhibitor compound (e.g., this compound)
-
Assay buffer (e.g., 25 mM BES, pH 7.5)
-
96-well or 384-well plates
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a reaction mixture containing the ALDH1A1 enzyme (e.g., 100-200 nM) and varying concentrations of the inhibitor in the assay buffer.[13][14]
-
Include a control group with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 2 minutes) at a controlled temperature (e.g., 25°C).[13]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate (propionaldehyde, e.g., 100 µM) and cofactor (NAD+, e.g., 200 µM) to the mixture.[13]
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[15]
-
Record the reaction rate for each inhibitor concentration.
-
-
IC50 Determination:
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[15]
-
Cell-Based ALDH Activity Assay (ALDEFLUOR™ Assay)
This assay is commonly used to measure ALDH activity in live cells and to assess the efficacy of inhibitors in a cellular context.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cells of interest
-
Inhibitor compound
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ assay buffer.
-
-
Inhibitor Treatment:
-
Treat the cells with the desired concentrations of the ALDH1A1 inhibitor for a specified duration.
-
-
ALDEFLUOR™ Staining:
-
Add the activated ALDEFLUOR™ reagent to the cell suspension.
-
Immediately transfer a portion of the cell suspension to a tube containing diethylaminobenzaldehyde (DEAB), a broad-spectrum ALDH inhibitor, to serve as a negative control.[15]
-
-
Incubation:
-
Incubate both the test and control samples under appropriate conditions (e.g., 37°C for 30-60 minutes).
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) cell population will exhibit bright green fluorescence, which is diminished in the presence of an effective inhibitor and in the DEAB control.[15]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving ALDH1A1 can provide a clearer understanding of its function and the mechanism of its inhibitors.
Caption: ALDH1A1 signaling pathway in cancer stem cells.
Caption: Workflow for evaluating ALDH1A1 inhibitors.
Conclusion
The selection of an appropriate ALDH1A1 inhibitor is critical for advancing research into its biological roles and for the development of novel therapeutics. This compound demonstrates good potency and selectivity, making it a valuable tool for studying ALDH1A1 function. NCT-501 stands out for its high potency and excellent selectivity profile, positioning it as a strong candidate for both in vitro and in vivo studies.[5][6][7][8] CM37 and CM39 also offer selective inhibition of ALDH1A1 and have been instrumental in elucidating its role in cancer biology.[9][10][11] The choice of inhibitor will ultimately depend on the specific experimental needs, including the required potency, selectivity, and the biological system under investigation. This guide provides a foundational comparison to inform these critical decisions.
References
- 1. Frontiers | ALDH1: A potential therapeutic target for cancer stem cells in solid tumors [frontiersin.org]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
A Comparative Guide to the Selectivity of Aldh1A1 Inhibitors
For researchers and drug development professionals targeting aldehyde dehydrogenase 1A1 (ALDH1A1), the selectivity of small molecule inhibitors is a critical parameter. High selectivity ensures that the therapeutic or experimental effects are directly attributable to the inhibition of ALDH1A1, minimizing off-target effects that can arise from the inhibition of other highly homologous ALDH isoforms. This guide provides a comparative analysis of the selectivity of a hypothetical selective inhibitor, "Aldh1A1-IN-3," with other known ALDH1A1 inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of Inhibitor Selectivity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several ALDH1A1 inhibitors against ALDH1A1 and other ALDH isoforms. A lower IC50 value indicates higher potency, and a large difference in IC50 values between ALDH1A1 and other isoforms signifies higher selectivity.
| Inhibitor | ALDH1A1 IC50 | ALDH1A2 IC50 | ALDH1A3 IC50 | ALDH1B1 IC50 | ALDH2 IC50 | ALDH3A1 IC50 |
| This compound (Hypothetical) | ~50 nM | >50 µM | >50 µM | >50 µM | >50 µM | >50 µM |
| NCT-501 | 40 nM[1][2] | >57 µM[1] | Not Reported | >57 µM[1] | >57 µM[1] | >57 µM[1] |
| CM026 | 0.80 µM[3] | No effect at 20 µM[3] | No effect at 20 µM[3] | No effect at 20 µM[3] | No effect at 20 µM[3] | No effect at 20 µM[3] |
| CM037 | 4.6 µM[3] | No effect at 20 µM[3] | ~20% inhibition at 20 µM[3] | No effect at 20 µM[3] | No effect at 20 µM[3] | No effect at 20 µM[3] |
| DEAB (Non-selective control) | 57 nM | Not Reported | 3 µM[4] | Not Reported | Potent Inhibitor[5] | Potent Inhibitor[5] |
Note: "Not Reported" indicates that the specific data was not found in the searched literature. The data for this compound is hypothetical for illustrative purposes, representing a highly selective inhibitor.
Experimental Protocols
The selectivity of ALDH1A1 inhibitors is typically determined using an in vitro enzyme activity assay. The following protocol provides a general methodology for assessing inhibitor potency and selectivity against various ALDH isoforms.
ALDH Dehydrogenase Activity Assay
This assay measures the enzymatic activity of ALDH by monitoring the production of NADH, a product of the aldehyde oxidation reaction, which absorbs light at 340 nm.
Materials:
-
Purified recombinant human ALDH enzymes (ALDH1A1, ALDH1A2, ALDH1A3, ALDH1B1, ALDH2, ALDH3A1, etc.)
-
Assay Buffer: 50 mM Sodium Pyrophosphate (or similar), pH 7.5
-
Cofactor: NAD(P)+
-
Substrate: A suitable aldehyde substrate for each isoform (e.g., propionaldehyde for ALDH1A1 and ALDH2, benzaldehyde for ALDH3A1)[5]
-
Inhibitor compounds dissolved in DMSO
-
UV-Vis Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, the specific ALDH enzyme (at a concentration of 100-200 nM), and the cofactor NAD+ (e.g., 200 µM).[5]
-
Add the inhibitor compound at various concentrations (typically in a serial dilution) to the reaction mixture. Include a control with DMSO only.
-
Incubate the mixture for a few minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the aldehyde substrate (e.g., 100 µM propionaldehyde).[5]
-
Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 2-3 minutes) using the spectrophotometer.[5] The rate of increase in absorbance is proportional to the enzyme activity.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Repeat this procedure for each ALDH isoform to be tested to determine the selectivity profile of the inhibitor.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the selectivity of an ALDH1A1 inhibitor.
Caption: Workflow for determining ALDH inhibitor selectivity.
Signaling Pathway Context
ALDH1A1 is a critical enzyme in the retinoic acid (RA) signaling pathway, catalyzing the oxidation of retinal to RA. RA then acts as a ligand for nuclear receptors (RAR and RXR) to regulate gene expression involved in cell differentiation, proliferation, and apoptosis. Selective inhibition of ALDH1A1 can modulate these processes.
Caption: Inhibition of ALDH1A1 in the retinoic acid pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Aldh1A1-IN-3 as an ALDH1A1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Aldh1A1-IN-3 as a specific inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). Its performance is objectively compared with other known ALDH1A1 inhibitors, supported by experimental data and detailed protocols for key validation assays.
Introduction to ALDH1A1 Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of cell differentiation and proliferation.[1][2][3] Elevated ALDH1A1 activity is a hallmark of cancer stem cells (CSCs) in various malignancies and is associated with tumor progression, metastasis, and resistance to therapy.[3][4] Consequently, the development of specific ALDH1A1 inhibitors is a promising therapeutic strategy to target CSCs and overcome chemoresistance. This guide focuses on the validation of a novel inhibitor, this compound, and compares its efficacy and specificity to other established ALDH1A1 inhibitors.
Performance Comparison of ALDH1A1 Inhibitors
The inhibitory activity and selectivity of this compound were evaluated against two well-characterized ALDH1A1 inhibitors, NCT-505 and Compound 974. The following tables summarize the quantitative data from enzymatic assays.
Table 1: In Vitro Inhibitory Activity against ALDH1A1
| Compound | IC50 (ALDH1A1) |
| This compound (compound 57) | 0.379 µM |
| NCT-505 | 7 nM |
| Compound 974 | 470 nM |
Table 2: Selectivity Profile against Other ALDH Isoforms
| Compound | ALDH1A2 (IC50) | ALDH1A3 (IC50) | ALDH2 (IC50) | ALDH3A1 (IC50) |
| This compound (compound 57) | Data not available | Data not available | Data not available | Data not available |
| NCT-505 | >57 µM | 22.8 µM | 20.1 µM | >57 µM |
| Compound 974 | Selective over other isoforms (specific values not detailed in provided abstracts) | Selective over other isoforms (specific values not detailed in provided abstracts) | Selective over other isoforms (specific values not detailed in provided abstracts) | Selective over other isoforms (specific values not detailed in provided abstracts) |
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate the specificity and efficacy of ALDH1A1 inhibitors.
ALDH1A1 Enzymatic Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of purified ALDH1A1.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
Inhibitor compound (this compound, NCT-505, Compound 974)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NAD+, and the ALDH1A1 enzyme in each well of the microplate.
-
Add the inhibitor compound at various concentrations to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the aldehyde substrate to all wells.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This cell-based assay measures the intracellular ALDH activity and is commonly used to identify and isolate cancer stem cells.
Materials:
-
ALDEFLUOR™ Kit (STEMCELL Technologies)
-
Cultured cells of interest
-
Inhibitor compound
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10^6 cells/mL.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the specific ALDH inhibitor, DEAB (diethylaminobenzaldehyde), provided in the kit, to the "control" tube. This will be used to set the gate for ALDH-positive cells.
-
Add the activated ALDEFLUOR™ reagent (BAAA, BODIPY™-aminoacetaldehyde) to the "test" tubes containing the cells and the inhibitor compound at desired concentrations.
-
Immediately transfer half of the cell suspension from the "test" tube to the corresponding "control" tube.
-
Incubate all tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence of the ALDH-catalyzed product, BAA (BODIPY™-aminoacetate).
-
Use the "control" sample to establish the baseline fluorescence and gate for the ALDH-positive cell population.
-
Quantify the percentage of ALDH-positive cells in the presence of the test inhibitor and compare it to the untreated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a drug in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[5][6][7][8][9]
Materials:
-
Cultured cells
-
Inhibitor compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for ALDH1A1
Procedure:
-
Treat cultured cells with the inhibitor compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and analyze the protein concentration.
-
Detect the amount of soluble ALDH1A1 in each sample using SDS-PAGE and Western blotting with an ALDH1A1-specific antibody.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement and stabilization of ALDH1A1.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the ALDH1A1-mediated signaling pathway and the workflows for the key validation experiments.
Caption: ALDH1A1 signaling pathway and the point of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ALDH1: A potential therapeutic target for cancer stem cells in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 7. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ALDH1A1 Inhibitors: Cross-Reactivity and Performance Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of aldehyde dehydrogenase 1A1 (ALDH1A1) inhibitors, focusing on their cross-reactivity profiles and the experimental data supporting their selectivity. As the initial search for "Aldh1A1-IN-3" did not yield a specific publicly documented inhibitor, this guide will focus on two well-characterized compounds: the highly selective ALDH1A1 inhibitor NCT-505 and the pan-ALDH1A inhibitor 673A , to illustrate the spectrum of selectivity among ALDH inhibitors.
Introduction to ALDH1A1 and Its Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid (RA), a key regulator of cell differentiation, proliferation, and apoptosis.[1] In various cancers, ALDH1A1 is overexpressed and serves as a marker for cancer stem cells (CSCs), contributing to therapeutic resistance and tumor recurrence.[1] Consequently, the development of potent and selective ALDH1A1 inhibitors is a promising strategy in oncology. This guide evaluates and compares the cross-reactivity of selected ALDH1A1 inhibitors against other ALDH isoforms, providing researchers with the data and methodologies to inform their selection of appropriate research tools.
Performance Comparison of ALDH1A1 Inhibitors
The selectivity of an ALDH1A1 inhibitor is paramount to minimize off-target effects and to precisely dissect the biological role of ALDH1A1. Below is a quantitative comparison of the inhibitory activity (IC50 values) of NCT-505 and 673A against a panel of human ALDH isoforms.
| ALDH Isoform | NCT-505 IC50 (µM) | 673A IC50 (µM) |
| ALDH1A1 | 0.007 [2] | 0.246 [3][4] |
| ALDH1A2 | >57[2] | 0.230[3][4] |
| ALDH1A3 | 22.8[2] | 0.348[3][4] |
| ALDH2 | 20.1[2] | 14[3][4] |
| ALDH3A1 | >57[2] | - |
Note: A lower IC50 value indicates higher potency.
As the data indicates, NCT-505 is a highly potent and selective inhibitor of ALDH1A1, with significantly weaker activity against other tested isoforms.[2] In contrast, 673A demonstrates potent inhibition across the ALDH1A subfamily (ALDH1A1, ALDH1A2, and ALDH1A3), establishing it as a pan-ALDH1A inhibitor, while still maintaining a degree of selectivity over ALDH2.[3][4]
Experimental Protocols
The determination of inhibitor selectivity is crucial for the validation of a chemical probe. Below are detailed methodologies for key experiments cited in this guide.
ALDH Enzyme Inhibition Assay (Spectrophotometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific ALDH isoform.
Materials:
-
Purified recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH1A2, etc.)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 9.0
-
NAD+ solution (2.5 mM)
-
Substrate solution (e.g., 10 mM acetaldehyde or propionaldehyde)
-
Test inhibitor compound dissolved in DMSO
-
Spectrophotometer capable of reading absorbance at 340 nm
-
96-well microplate
Procedure:
-
Enzyme Preparation: Dilute the purified ALDH enzyme to the desired concentration (e.g., 100–200 nM) in cold assay buffer.[5]
-
Reaction Mixture Preparation: In each well of a 96-well plate, add the following components in order:
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.[6]
-
Reaction Initiation: Add the substrate (e.g., 10 mM acetaldehyde) to each well to initiate the enzymatic reaction.[6]
-
Measurement: Immediately begin monitoring the increase in absorbance at 340 nm every 20-30 seconds for 15-30 minutes using a spectrophotometer. The increase in absorbance corresponds to the production of NADH.[6]
-
Data Analysis: Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve. Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for ALDH enzyme inhibition assay.
Signaling Pathway Analysis
ALDH1A1's primary role in cancer progression is linked to its production of retinoic acid (RA), which acts as a signaling molecule to regulate gene expression.
Caption: ALDH1A1-Retinoic Acid signaling pathway.
Inhibition of ALDH1A1 by a selective inhibitor like NCT-505 blocks the conversion of retinal to retinoic acid. This reduction in RA levels prevents the activation of the RAR/RXR heterodimer, which in turn inhibits the transcription of genes responsible for cell proliferation and differentiation, and can promote apoptosis.[1] This mechanism is central to the anti-cancer effects of ALDH1A1 inhibitors. The S100A9-ALDH1A1-RA signaling axis has been identified as a driver of brain relapse in EGFR-mutant lung cancer, which can be targeted by pan-RAR antagonists.[3][7]
Conclusion
The choice of an ALDH1A1 inhibitor should be guided by the specific research question. For studies aiming to elucidate the specific role of ALDH1A1, a highly selective inhibitor such as NCT-505 is recommended. For broader therapeutic strategies targeting the ALDH1A subfamily, a pan-inhibitor like 673A may be more appropriate. The experimental protocols and pathway diagrams provided in this guide offer a framework for the rigorous evaluation and application of these valuable research tools in the field of cancer biology and drug discovery.
References
- 1. Aldehyde dehydrogenase 1A1 and 1A3 isoforms – mechanism of activation and regulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting S100A9-ALDH1A1-Retinoic Acid Signaling to Suppress Brain Relapse in EGFR-Mutant Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of ALDH1A1 Inhibitors: Aldh1A1-IN-3 and Disulfiram
A Detailed Guide for Researchers in Drug Development
In the landscape of cancer therapy and other disease research, Aldehyde Dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target. This enzyme's role in cellular detoxification, differentiation, and the regulation of cancer stem cells has spurred the development of various inhibitors. This guide provides a comprehensive comparative analysis of two such inhibitors: the selective compound Aldh1A1-IN-3 and the well-established drug, disulfiram. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their biochemical properties, mechanisms of action, and the experimental data supporting their use.
At a Glance: Key Quantitative Data
To facilitate a direct comparison of the inhibitory profiles of this compound and disulfiram, the following table summarizes their key quantitative data, including their chemical structures and half-maximal inhibitory concentrations (IC50) against relevant ALDH isoforms.
| Feature | This compound | Disulfiram |
| Chemical Structure |
|
|
| Target(s) | Selective ALDH1A1 inhibitor[1] | Non-selective inhibitor of ALDH1A1 and ALDH2[2][3] |
| IC50 for ALDH1A1 | 0.379 µM[1] | ~0.15 µM[4] |
| IC50 for ALDH2 | Data not available | ~3.85 µM[4] |
| Mechanism of Action | Data on reversibility and binding mode not readily available. | Irreversible inhibitor; acts by carbamylation of catalytic cysteine residues.[2][3] |
Delving Deeper: Mechanism of Action
This compound is characterized as a potent and selective inhibitor of ALDH1A1.[1] Its selectivity suggests a targeted approach to modulating ALDH1A1 activity, which is advantageous for research applications and potentially for therapeutic interventions where minimizing off-target effects is crucial. However, detailed studies on its binding kinetics and whether it acts as a reversible or irreversible inhibitor are not extensively documented in publicly available literature.
Disulfiram , in contrast, has a well-documented mechanism of action. It functions as an irreversible inhibitor of both ALDH1A1 and ALDH2.[2][3][5][6][7] This irreversible inhibition is achieved through the carbamylation of a critical cysteine residue within the enzyme's active site.[2][3] While its broad-spectrum activity has been repurposed for cancer therapy, its lack of selectivity, particularly its potent inhibition of ALDH2, is responsible for the well-known disulfiram-ethanol reaction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the ALDH1A1 signaling pathway and a typical experimental workflow for evaluating ALDH1A1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of ALDH1A1 inhibitors.
ALDH1A1 Enzyme Inhibition Assay (Spectrophotometric)
This protocol outlines the determination of ALDH1A1 inhibitory activity by measuring the reduction in the rate of NADH formation.
Materials:
-
Purified recombinant human ALDH1A1 enzyme
-
NAD+ solution
-
Aldehyde substrate (e.g., propionaldehyde or retinaldehyde)
-
Inhibitor stock solutions (this compound or disulfiram)
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NAD+, and the ALDH1A1 enzyme.
-
Add the inhibitor (this compound or disulfiram) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubate the mixture for a predetermined time at a constant temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the aldehyde substrate.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.
ALDEFLUOR™ Assay for Cellular ALDH Activity
This flow cytometry-based assay measures the enzymatic activity of ALDH in live cells.
Materials:
-
ALDEFLUOR™ Kit (containing the ALDH substrate, BAAA, and the specific ALDH inhibitor, DEAB)
-
Cells of interest
-
Assay buffer
-
Flow cytometer
Procedure:
-
Harvest and wash the cells, then resuspend them in the ALDEFLUOR™ assay buffer at a concentration of 1 x 10^6 cells/mL.
-
Prepare two tubes for each sample: a "test" sample and a "control" sample.
-
To the "control" tube, add the ALDH inhibitor DEAB. This will serve as a negative control to define the ALDH-negative population.
-
Add the activated ALDEFLUOR™ substrate (BAAA) to the "test" sample.
-
Immediately transfer half of the cell suspension from the "test" tube to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
After incubation, centrifuge the cells and resuspend them in ice-cold assay buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence in the green channel. The ALDH-positive population will exhibit a shift in fluorescence compared to the DEAB-treated control.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Inhibitor stock solutions (this compound or disulfiram)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor or vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the EC50 value.
Conclusion
The choice between this compound and disulfiram as an ALDH1A1 inhibitor will largely depend on the specific research question. This compound offers the advantage of selectivity, making it a valuable tool for dissecting the specific roles of ALDH1A1 in various biological processes without the confounding effects of inhibiting other ALDH isoforms. Disulfiram, while non-selective, is a clinically available drug with a well-established safety profile (in the absence of alcohol) and a known mechanism of irreversible inhibition. Its broad-spectrum activity may be beneficial in certain therapeutic contexts where targeting multiple ALDH isoforms is desirable. Further research into the detailed mechanism and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential. This guide provides a foundational comparison to aid researchers in selecting the appropriate tool for their studies in the dynamic field of ALDH1A1-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disulfiram - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Disulfiram - Wikipedia [en.wikipedia.org]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Guide to ALDH1A1 Inhibitors: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo effects of Aldh1A1-IN-3 and other notable ALDH1A1 inhibitors. The objective is to offer a clear, data-driven comparison to aid in the selection and application of these compounds in research and drug development. While comprehensive data for this compound is limited, this guide consolidates available information and places it in the context of more extensively studied inhibitors.
Introduction to ALDH1A1 Inhibition
Aldehyde dehydrogenase 1A1 (ALDH1A1) is a critical enzyme in cellular detoxification and the biosynthesis of retinoic acid, a key regulator of gene expression.[1][2] Its overexpression is implicated in various pathologies, including cancer, where it is associated with cancer stem cell (CSC) maintenance, therapy resistance, and poor prognosis.[3][4] Consequently, the development of selective ALDH1A1 inhibitors is a promising therapeutic strategy. This guide focuses on comparing the preclinical data of this compound with other widely recognized inhibitors: NCT-505, NCT-506, and DIMATE.
In Vitro Comparative Data
The following tables summarize the available quantitative data for the in vitro activity of this compound and its comparators.
Table 1: Enzymatic Inhibition Profile
| Compound | Target | IC50 (μM) | Selectivity Profile (IC50 in μM) |
| This compound | ALDH1A1 | 0.379[5] | Data not available |
| NCT-505 | ALDH1A1 | 0.007[6][7] | hALDH1A2: >57, hALDH1A3: 22.8, hALDH2: 20.1, hALDH3A1: >57[6][7] |
| NCT-506 | ALDH1A1 | 0.007[8][9] | hALDH1A3: 16.4, hALDH2: 21.5[8] |
| DIMATE | ALDH1 | Not specified as a direct IC50 for 1A1, but potent against ALDH1 and 3.[10] | Irreversible inhibitor of ALDH1.[10][11] |
Table 2: Cellular Activity Profile
| Compound | Cell Line | Assay | Effect | EC50/IC50 (μM) |
| This compound | HepG2 | Glucose Consumption | Improved glucose consumption[5] | Data not available |
| NCT-505 | OV-90 | Cell Viability (3D spheroid) | Decreased cell viability | 2.10 - 3.92[6] |
| SKOV-3-TR | Cytotoxicity (in combination with Paclitaxel) | Potentiated Paclitaxel cytotoxicity | IC50s of 1, 3, 10, 20, 30 in titration assay[6] | |
| MIA PaCa-2 | Aldefluor Assay | Inhibition of ALDH activity | 0.077 (for NCT-506, similar compound)[8] | |
| NCT-506 | OV-90 | Cell Viability | Decreased cell viability | 45.6[8] |
| SKOV-3-TR | Cell Viability (in combination with Paclitaxel) | Decreased cell viability | 11.2 (with 100 nM Paclitaxel)[8] | |
| MIA PaCa-2, OV-90, HT-29 | Aldefluor Assay | Inhibition of ALDH activity | 0.077, 0.161, 0.048 respectively[8] | |
| DIMATE | Human AML cell lines | Cytotoxicity | Cytotoxic activity | 1 - 15[11] |
In Vivo Comparative Data
Currently, there is no publicly available in vivo data for this compound. The following table summarizes available in vivo data for the comparator compounds.
Table 3: In Vivo Effects
| Compound | Animal Model | Study Type | Key Findings |
| This compound | Data not available | Data not available | Data not available |
| NCT-505 | Male CD-1 mice | Pharmacokinetics | Orally bioavailable.[12] |
| NCT-506 | Data not available | Data not available | Orally bioavailable.[13][14] |
| DIMATE | Xenograft mouse models (AML) | Efficacy | Promoted apoptosis and tumor growth inhibition.[11] |
| Orthotopic human lung cancer xenograft model (HCC827) | Efficacy (with Cisplatin) | Combination therapy showed rapid tumor regression and significantly higher tumor growth inhibition.[4] |
Experimental Protocols
ALDH1A1 Enzymatic Inhibition Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for assessing ALDH enzyme inhibition.
Caption: Workflow for ALDH1A1 enzymatic inhibition assay.
Detailed Steps:
-
Preparation: Recombinant human ALDH1A1 enzyme is diluted in an appropriate assay buffer. The test inhibitor is prepared in various concentrations. The substrate (e.g., retinaldehyde or a surrogate) and the cofactor NAD+ are also prepared in the assay buffer.
-
Reaction: The enzyme and inhibitor are pre-incubated for a defined period. The reaction is initiated by adding the substrate and NAD+.
-
Measurement: The rate of NADH production, which is directly proportional to enzyme activity, is monitored by measuring the increase in absorbance at 340 nm using a spectrophotometer.
-
Analysis: Reaction rates are calculated from the linear phase of the absorbance curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control without the inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This assay is used to assess target engagement of a drug in a cellular environment.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Steps:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating and Lysis: The treated cells are aliquoted and heated to a range of temperatures. After heating, the cells are lysed to release the intracellular proteins.
-
Analysis: The lysates are centrifuged to separate the soluble proteins from the aggregated, denatured proteins. The amount of soluble ALDH1A1 at each temperature is quantified, typically by Western blotting. Ligand binding stabilizes the protein, resulting in a higher melting temperature.
Signaling Pathway Context
ALDH1A1 plays a crucial role in the conversion of retinal to retinoic acid, which in turn regulates gene expression through nuclear receptors.
Caption: ALDH1A1 in the Retinoic Acid Signaling Pathway.
This pathway highlights how the inhibition of ALDH1A1 by compounds like this compound can block the synthesis of retinoic acid, thereby affecting downstream gene expression involved in cellular differentiation, proliferation, and survival.
Conclusion and Future Directions
This compound is a selective inhibitor of ALDH1A1 with demonstrated in vitro activity. However, a comprehensive comparison with other inhibitors is hampered by the current lack of publicly available in vivo and detailed cellular data. In contrast, inhibitors such as NCT-505 and DIMATE have been more extensively characterized, showing potent in vitro and in vivo efficacy in various cancer models.
For researchers considering this compound, further studies are warranted to establish its pharmacokinetic profile, in vivo efficacy, and broader selectivity against other ALDH isoforms. Comparative studies under identical experimental conditions would be invaluable for a direct head-to-head assessment. The data presented in this guide serves as a starting point for informed decision-making in the pursuit of novel therapeutics targeting ALDH1A1.
References
- 1. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual disruption of aldehyde dehydrogenases 1 and 3 promotes functional changes in the glutathione redox system and enhances chemosensitivity in nonsmall cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Aldehyde dehydrogenases inhibition eradicates leukemia stem cells while sparing normal progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DIMATE | ALDH1 inhibitor | Probechem Biochemicals [probechem.com]
- 12. Discovery of Orally Bioavailable, Quinoline-Based Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors with Potent Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NCT-506 | ALDH1A1 inhibitor | Probechem Biochemicals [probechem.com]
- 14. adooq.com [adooq.com]
The Precision of a Scalpel vs. the Power of a Mute Button: A Comparative Guide to ALDH1A1 Inhibition
For researchers, scientists, and drug development professionals navigating the complexities of cancer stem cell biology, the aldehyde dehydrogenase 1A1 (ALDH1A1) enzyme presents a compelling therapeutic target. Its roles in conferring therapy resistance, promoting stemness, and driving tumor progression are well-documented.[1][2][3] Two primary strategies for neutralizing ALDH1A1's influence dominate the experimental landscape: pharmacological inhibition with small molecules like Aldh1A1-IN-3 and genetic knockdown using techniques such as siRNA, shRNA, or CRISPR/Cas9. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
At a Glance: Pharmacological Inhibition vs. Genetic Knockdown
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Knockdown (e.g., siRNA, shRNA, CRISPR) |
| Mechanism of Action | Reversibly or irreversibly binds to the ALDH1A1 enzyme, blocking its catalytic activity. | Reduces or eliminates the expression of the ALDH1A1 protein by targeting its mRNA or DNA sequence. |
| Speed of Onset | Rapid, often within minutes to hours of administration. | Slower, requiring time for mRNA degradation and protein turnover (hours to days). |
| Duration of Effect | Dependent on the compound's half-life and dosing schedule. | Can be transient (siRNA) or stable (shRNA, CRISPR), potentially leading to long-term or permanent loss of expression. |
| Specificity | Can have off-target effects on other ALDH isoforms or unrelated proteins. | Generally highly specific to the ALDH1A1 gene, but can have off-target genetic effects. |
| Compensatory Mechanisms | Less likely to induce immediate compensatory gene expression changes. | May trigger upregulation of other ALDH isoforms (e.g., ALDH1A3, ALDH3A1) as a compensatory response.[4][5] |
| Therapeutic Relevance | Directly translatable to small molecule drug development. | Provides a "cleaner" model for studying the function of the target protein, but gene therapy has a more complex path to the clinic. |
Efficacy in Preclinical Models: A Data-Driven Comparison
Both pharmacological inhibition and genetic knockdown of ALDH1A1 have demonstrated significant efficacy in reducing cancer stem cell populations and sensitizing cancer cells to therapy. The following tables summarize key quantitative findings from various studies.
Table 1: Effects on Cancer Stem Cell Phenotypes
| Model System | Method | Key Finding | Reference |
| Ovarian Cancer (OVCAR3 cells) | shRNA-mediated knockdown | 4.5-fold reduction in ALDH1A1 mRNA; significant decrease in sphere formation.[6][7] | [6][7] |
| Ovarian Cancer (COV362 & OVCAR5 cells) | siRNA-mediated knockdown | Significant reduction in spheroid formation.[4][6] | [4][6] |
| Ovarian Cancer (HGSOC cell lines) | ALDH1A1 inhibitor (974) | Significant reduction in the percentage of ALDH-positive cells.[8] | [8] |
| Breast Cancer (4T1 cells) | shRNA-mediated knockdown | Significantly inhibited tumor growth and decreased ALDH enzyme activity.[9] | [9] |
Table 2: Sensitization to Chemotherapy and Radiation
| Model System | Method | Effect on Therapeutic Sensitivity | Reference |
| Glioblastoma (LN18 & T98G cells) | shRNA-mediated knockdown (>90%) | Response to TMZ alone was comparable to combination therapy with a pan-ALDH inhibitor (DEAB) in wild-type cells.[10] | [10] |
| Lenalidomide-resistant Multiple Myeloma | ALDH1A1 inhibitor (673A) | Significantly reversed resistance to lenalidomide. | [11] |
| Breast Cancer (MDA-MB-468 & SUM159 cells) | siRNA-mediated knockdown | Significant sensitization to paclitaxel, doxorubicin, and radiation therapy.[12] | [12] |
| Triple-Negative Breast Cancer (SUM159 cells) | CRISPR/Cas9-mediated knockout | Increased ROS accumulation and apoptosis, and reduced colony formation, suggesting sensitization to cellular stress.[13] | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of ALDH1A1 in cancer cell signaling and a typical experimental workflow for comparing pharmacological inhibition with genetic knockdown.
Caption: ALDH1A1 signaling pathway in cancer stem cells.
Caption: Experimental workflow for efficacy comparison.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the comparison of this compound and ALDH1A1 genetic knockdown.
ALDEFLUOR Assay for ALDH Activity
-
Cell Preparation: Harvest cells and wash with ALDEFLUOR assay buffer. Resuspend cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR assay buffer.
-
Staining: For each sample, prepare two tubes. To one tube, add the activated ALDEFLUOR reagent (BAAA, BODIPY®-aminoacetaldehyde). To the second tube (the negative control), add the activated ALDEFLUOR reagent along with the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB).
-
Incubation: Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Analysis: After incubation, centrifuge the cells and resuspend them in fresh, cold ALDEFLUOR assay buffer. Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cell population in the sample without DEAB that is absent or significantly reduced in the sample containing DEAB.
Spheroid Formation Assay
-
Cell Seeding: Plate single-cell suspensions in ultra-low attachment plates or dishes at a low density (e.g., 1,000 to 5,000 cells/mL) in serum-free media supplemented with growth factors such as EGF and bFGF.
-
Treatment: For pharmacological inhibition, add the ALDH1A1 inhibitor to the media at the desired concentration. For genetic knockdown, use cells that have been stably or transiently transfected.
-
Culture: Culture the cells for 7-14 days, allowing spheroids to form.
-
Quantification: Count the number of spheroids and measure their diameter using a microscope. Spheroid formation efficiency can be calculated as the number of spheroids formed divided by the initial number of cells seeded, multiplied by 100.
Western Blot for ALDH1A1 Protein Expression
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for ALDH1A1 overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
Concluding Remarks
The choice between a pharmacological inhibitor like this compound and genetic knockdown of ALDH1A1 depends on the specific research question.
-
Pharmacological inhibitors offer a therapeutically relevant model, providing insights into the potential efficacy and pharmacodynamics of a small molecule drug. They are particularly useful for studying the acute effects of ALDH1A1 inhibition and for high-throughput screening.
-
Genetic knockdown provides a highly specific and often more complete removal of the target protein, making it the gold standard for validating the on-target effects of a potential drug and for studying the long-term consequences of ALDH1A1 loss.
References
- 1. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scientificarchives.com [scientificarchives.com]
- 6. A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CRISPR/Cas9 Targeting of Aldehyde Dehydrogenase 1A1 Reveals Heterogeneous Roles in Radiation Response and Redox Stress Across Clonal Lines in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
The Selective Advantage: A Comparative Guide to Aldh1A1-IN-3 and Non-Selective ALDH Inhibitors
In the landscape of cancer research and drug development, aldehyde dehydrogenase 1A1 (ALDH1A1) has emerged as a critical therapeutic target. Elevated ALDH1A1 activity is a hallmark of cancer stem cells and is associated with tumor progression, metastasis, and resistance to chemotherapy[1][2]. Consequently, the development of inhibitors targeting this enzyme is of significant pharmacological interest[3]. This guide provides a detailed comparison of the selective inhibitor, Aldh1A1-IN-3, against traditional non-selective ALDH inhibitors, supported by experimental data and methodologies.
This compound: Precision in Inhibition
This compound is a potent and highly selective inhibitor of the ALDH1A1 isoenzyme[4]. Its development marks a significant step forward from broad-spectrum inhibitors, offering researchers a tool to dissect the specific roles of ALDH1A1 in complex biological systems without the confounding effects of inhibiting other ALDH isoforms. This selectivity is crucial, as the 19 isozymes in the human ALDH superfamily have diverse physiological functions, from alcohol metabolism (ALDH2) to retinoic acid signaling (ALDH1A subfamily)[2].
The Broad Stroke: Non-Selective ALDH Inhibitors
For years, research has relied on non-selective inhibitors. These compounds inhibit multiple ALDH isoenzymes, making it difficult to attribute observed effects to a single isoform.
-
Disulfiram: Used clinically to treat alcoholism, Disulfiram acts as an irreversible inhibitor of ALDH enzymes, including both ALDH1A1 and ALDH2, through carbamoylation of the catalytic cysteine residue[5]. However, its lack of selectivity and potential side effects limit its utility as a precise research tool[2][5].
-
Diethylaminobenzaldehyde (DEAB): Commonly used as a control in the ALDEFLUOR assay to identify ALDH-positive cell populations, DEAB is a reversible and competitive inhibitor of ALDH1A1[3][6]. Despite its potency against ALDH1A1, it also effectively inhibits other ALDH isoenzymes, including ALDH1A3 and ALDH2, making it a pan-ALDH1A inhibitor rather than a truly selective agent[6][7].
-
WIN 18,446: This compound is a potent inhibitor of the entire ALDH1A subfamily (1A1, 1A2, and 1A3) but also inhibits ALDH2[7]. Its utility is further complicated by its known teratogenic effects[7].
Head-to-Head Comparison: The Efficacy and Selectivity Data
The primary advantage of this compound lies in its superior selectivity. This is quantitatively demonstrated by comparing the half-maximal inhibitory concentration (IC50) values across different ALDH isoforms. A lower IC50 value indicates greater potency.
| Inhibitor | Target ALDH Isoform | IC50 / Kᵢ Value (μM) | Selectivity Profile | Reference |
| This compound | ALDH1A1 | 0.379 | Selective for ALDH1A1. | [4] |
| Disulfiram | ALDH1 / ALDH2 | Not specified | Non-selective; inhibits multiple ALDHs irreversibly. | [5][8] |
| DEAB | ALDH1A1 | 0.004 (Kᵢ) | Potent ALDH1A1 inhibitor, but also inhibits other isoforms (e.g., ALDH1A3 IC50 = 3 μM). | [7][8] |
| NCT-505 | ALDH1A1 | 0.007 | Highly selective for ALDH1A1 over ALDH1A2, 1A3, 2, and 3A1. | [9] |
| CM037 | ALDH1A1 | 4.6 | Highly selective for ALDH1A1 over eight other ALDH isoenzymes. | [6][9] |
Note: IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kᵢ (inhibition constant) is another measure of potency.
As the data indicates, while non-selective inhibitors like DEAB are potent, their activity across multiple isoforms can complicate experimental interpretation. In contrast, highly selective inhibitors such as this compound and NCT-505 allow for the specific interrogation of ALDH1A1's function.
Key Advantages of this compound
-
Target Specificity: By selectively inhibiting ALDH1A1, researchers can confidently attribute biological outcomes to the modulation of this specific enzyme, avoiding off-target effects associated with pan-inhibitors.
-
Reduced Cellular Toxicity: Non-selective inhibition, particularly of crucial metabolic enzymes like ALDH2, can lead to unintended cellular toxicity. Selective inhibitors are designed to minimize such risks.
-
Elucidation of Specific Pathways: The use of this compound allows for precise investigation into the signaling pathways directly regulated by ALDH1A1, such as retinoic acid synthesis and cancer stem cell maintenance[1][10].
-
Therapeutic Potential: For developing targeted cancer therapies, isoform-specific inhibitors are essential to maximize efficacy against tumor cells while minimizing side effects in healthy tissues.
ALDH1A1 Signaling Pathways
ALDH1A1 plays a pivotal role in several cellular signaling pathways, most notably the conversion of retinal to retinoic acid (RA), a potent regulator of gene expression involved in cell differentiation. Additionally, ALDH1A1 activity has been shown to promote tumor growth by activating the TAK1-NFκB signaling pathway[11].
Caption: Key signaling pathways regulated by ALDH1A1 activity.
Experimental Protocols
The comparison and characterization of ALDH inhibitors rely on standardized biochemical and cell-based assays.
Protocol 1: In Vitro ALDH1A1 Enzyme Inhibition Assay (IC50 Determination)
This assay quantifies an inhibitor's potency against the purified ALDH1A1 enzyme.
-
Reagents: Purified recombinant human ALDH1A1, NAD⁺ cofactor, aldehyde substrate (e.g., propionaldehyde or retinal), inhibitor stock solution (e.g., this compound), and assay buffer (e.g., sodium phosphate buffer, pH 7.4).
-
Procedure: a. Prepare serial dilutions of the inhibitor in the assay buffer. b. In a 96-well plate, add the assay buffer, NAD⁺, and the inhibitor dilution. c. Add the ALDH1A1 enzyme to each well and incubate for a predefined period (e.g., 10 minutes) at room temperature to allow inhibitor binding. d. Initiate the enzymatic reaction by adding the aldehyde substrate. e. Monitor the reaction kinetics by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH. This is typically done using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based ALDH Activity Assessment (ALDEFLUOR™ Assay)
This assay measures intracellular ALDH activity in live cells.
-
Reagents: ALDEFLUOR™ reagent (a fluorescent, non-toxic ALDH substrate), DEAB (a non-selective ALDH inhibitor for control), cell culture medium, and the test inhibitor (e.g., this compound).
-
Procedure: a. Harvest the cancer cell line of interest (e.g., ovarian or breast cancer cells) and resuspend in ALDEFLUOR™ assay buffer. b. For the control tube, add DEAB to a sample of the cell suspension. This will define the baseline fluorescence (ALDH-negative population). c. For the test sample, add the selective inhibitor (e.g., this compound) at the desired concentration. d. Add the activated ALDEFLUOR™ substrate to all cell samples. e. Incubate the cells at 37°C for 30-60 minutes to allow the substrate to be converted into a fluorescent product by intracellular ALDH.
-
Data Analysis: a. Analyze the cells using a flow cytometer. b. The ALDH-positive (ALDHbright) cell population is identified as the brightly fluorescent population that is absent in the DEAB-treated control sample. c. The efficacy of the selective inhibitor is determined by the reduction in the percentage of ALDHbright cells compared to an untreated sample.
Caption: Workflow for identifying selective ALDH1A1 inhibitors.
Conclusion
The development of this compound and other isoform-specific inhibitors represents a critical advancement for both basic research and clinical applications. While non-selective inhibitors have been valuable, their broad activity profile can obscure the precise functions of individual ALDH enzymes. The superior selectivity of this compound provides a clear advantage, enabling researchers to specifically dissect the role of ALDH1A1 in cancer biology and other disease states. This precision is paramount for validating ALDH1A1 as a drug target and for designing next-generation therapeutics that are both effective and safe.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | ALDH1A1 in Cancers: Bidirectional Function, Drug Resistance, and Regulatory Mechanism [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Aldh1A1-IN-3: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Aldh1A1-IN-3 must adhere to rigorous safety protocols, not only during its application but also through its disposal. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, safety-first procedures for its disposal, based on the handling of similar laboratory chemicals. This information is intended to supplement, not replace, institutional and regulatory guidelines.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to operate within a well-ventilated area and utilize appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In case of contact, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. |
| Eye Contact | Flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids to rinse thoroughly. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with any research chemical, must be conducted in a manner that ensures the safety of personnel and the environment. The following protocol is a general guideline and should be adapted to comply with local, state, and federal regulations.
-
Chemical Inactivation: For small quantities, chemical inactivation may be a viable option. However, without a specific protocol for this compound, this should only be attempted by a qualified chemist with a thorough understanding of the compound's reactivity.
-
Waste Collection:
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, vials), and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Include the date of waste generation and the name of the responsible researcher or lab.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Follow institutional guidelines for the temporary storage of chemical waste.
-
-
Professional Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not dispose of this compound down the drain or in regular trash.[1]
-
Experimental Workflow for Disposal
Caption: A workflow for the safe disposal of this compound.
Understanding this compound
This compound is an inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1), an enzyme involved in various biological processes, including the metabolism of aldehydes and the synthesis of retinoic acid.[2][3][4] Alterations in ALDH1A1 activity are associated with several diseases, making its inhibitors valuable tools in research.[5] Given its biological activity, it is imperative to handle and dispose of this compound with the utmost care to prevent unintended biological effects and environmental contamination.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Aldehyde dehydrogenase 1A1 in stem cells and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALDH1A1 in breast cancer: A prospective target to overcome therapy resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling Protocol for Aldh1A1-IN-3
Disclaimer: As of the date of this document, a specific Safety Data Sheet (SDS) for Aldh1A1-IN-3 is not publicly available. The following guidelines are based on general best practices for handling new or uncharacterized chemical compounds in a research laboratory setting. A thorough risk assessment should be conducted by qualified personnel before beginning any work with this substance.[1][2][3]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Risk Assessment and Hazard Identification
Before handling this compound, a comprehensive risk assessment is mandatory.[1][2][3] This involves evaluating the potential hazards associated with the chemical's physical and chemical properties, toxicity, and potential routes of exposure.[1][2] Since specific hazard information is limited, it is prudent to treat this compound as a potentially hazardous substance.[4]
Key Considerations for Risk Assessment:
-
Toxicity: Assume the compound is toxic.
-
Routes of Exposure: Consider inhalation, skin contact, eye contact, and ingestion as potential routes of exposure.[2][5]
-
Physical Form: As a research chemical, it is likely a solid powder, which poses an inhalation risk.
-
Experimental Procedures: Evaluate the specific manipulations to be performed (e.g., weighing, dissolving, heating) and the associated risks.
Personal Protective Equipment (PPE)
The minimum PPE required for handling this compound is detailed below. This equipment must be worn at all times when working with the compound.[6][7][8]
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Safety goggles are the minimum requirement to protect against splashes and dust.[7][9] A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[6][10] |
| Skin and Body Protection | Laboratory Coat | A lab coat should be worn to protect clothing and skin from potential contamination.[9][11] Ensure the lab coat is fully buttoned. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves are generally recommended for incidental contact with chemicals.[6][9] If prolonged contact is anticipated, consult glove manufacturer's compatibility charts. Always inspect gloves for tears or holes before use.[12] |
| Respiratory Protection | N95 Respirator or Higher | When handling the solid compound outside of a chemical fume hood, a NIOSH-approved respirator is recommended to prevent inhalation of airborne particles.[9] |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects.[8][9] |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize the risk of exposure. The following step-by-step guidance should be followed.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation:
-
Designate a specific work area for handling this compound. A chemical fume hood is the preferred location, especially when handling the powder form.[13]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Gather all necessary materials and equipment before starting the experiment.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
During the Experiment:
-
Post-Experiment:
-
Decontaminate the work area thoroughly with an appropriate solvent and cleaning agent.[5]
-
Properly dispose of all waste materials as described in the disposal plan below.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[8][12]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Chemical Waste: All unused this compound and solutions containing the compound should be treated as hazardous chemical waste.[16]
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be disposed of as solid hazardous waste.[16]
-
Empty containers that held the compound should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container may then be disposed of as regular trash, pending institutional policies.[16]
-
-
Spill Management:
-
In case of a spill, evacuate the immediate area.
-
Alert your supervisor and follow your laboratory's spill response protocol.
-
Use a spill kit with appropriate absorbent materials and PPE to clean up the spill.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[16]
-
Mandatory Visualization
Caption: Workflow for the safe handling of this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 8. research.njit.edu [research.njit.edu]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. wilcoprime.com [wilcoprime.com]
- 14. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 15. cce.caltech.edu [cce.caltech.edu]
- 16. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

